molecular formula C19H14F4N2OS2 B1673491 Flutianil CAS No. 958647-10-4

Flutianil

Cat. No.: B1673491
CAS No.: 958647-10-4
M. Wt: 426.5 g/mol
InChI Key: KGXUEPOHGFWQKF-ZCXUNETKSA-N
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Description

Flutianil is a novel fungicide, chemically characterized as a cyano-methylene thiazolidine, that demonstrates highly specific and potent activity against powdery mildew pathogens (Erysiphales) on a wide range of crops, including cucumbers, grapes, wheat, and ornamentals . Its antifungal spectrum is notably specific, showing efficacy against species such as Podosphaera xanthii and Blumeria graminis but not against other common plant pathogens . For research use only. This compound's distinctive value lies in its novel mode of action, which is different from other major fungicide classes. Morphological and gene expression studies indicate that its primary site of action is the haustorium, a specialized fungal feeding structure . This compound does not inhibit the early stages of fungal infection (e.g., conidium germination and appressorium formation) but potently inhibits haustorium formation and the subsequent elongation of secondary hyphae . This disruption is accompanied by ultrastructural changes to the haustorial complex and the downregulation of key fungal genes, including those coding for sugar transporters and effectors, which are critical for nutrient absorption from host cells . Due to this unique mechanism, there is no observed cross-resistance between this compound and other existing fungicides, such as DMIs (e.g., triflumizole) and QoIs (e.g., azoxystrobin), making it an invaluable tool for managing resistant pathogen populations and in resistance management research . It is classified by the Fungicide Resistance Action Committee (FRAC) in Group U13, denoting an unknown biochemical mode of action but a known effect on the pathogen . From a practical perspective, this compound exhibits high residual and translaminar activity, as well as rainfastness and curative properties, achieving effective control at low concentrations . Crop safety data on a variety of horticultural species, including Begonia, Gerbera, and Rosa, indicates minimal to no phytotoxicity from its use . Chemically, this compound ( 958647-10-4) has the molecular formula C₁₉H₁₄F₄N₂OS₂ and a molecular weight of 426.5 g/mol . It is a white crystalline powder with a melting point of approximately 176-178°C, very low water solubility, and low volatility . This combination of a unique biological profile, specific activity, and utility in integrated pest management (IPM) programs makes this compound a critical compound for agricultural chemists and plant pathologists investigating novel disease control strategies and fungal biology.

Properties

IUPAC Name

(2Z)-2-[2-fluoro-5-(trifluoromethyl)phenyl]sulfanyl-2-[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F4N2OS2/c1-26-15-5-3-2-4-14(15)25-8-9-27-18(25)17(11-24)28-16-10-12(19(21,22)23)6-7-13(16)20/h2-7,10H,8-9H2,1H3/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXUEPOHGFWQKF-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCSC2=C(C#N)SC3=C(C=CC(=C3)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N\2CCS/C2=C(/C#N)\SC3=C(C=CC(=C3)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F4N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058225
Record name Flutianil
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Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

958647-10-4
Record name Flutianil
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flutianil [ISO]
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Record name Flutianil
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Record name flutianil (ISO); (2Z)-{[2-fluoro-5-(trifluoromethyl)phenyl]thio}[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile
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Record name FLUTIANIL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Flutianil: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutianil is a novel fungicide belonging to the cyano-methylene thiazolidine chemical class, distinguished by its high efficacy against a narrow spectrum of plant pathogens, primarily powdery mildew.[1][2][3][4][5][6][7] Discovered by OAT Agrio Co., Ltd., this compound exhibits a unique mode of action, inhibiting the formation of the haustorium, a specialized fungal structure for nutrient uptake from host plants.[1][6] This targeted activity, combined with a lack of cross-resistance to existing fungicides, positions this compound as a valuable tool in integrated pest management programs.[1][4] This technical guide provides an in-depth overview of the discovery, synthesis pathway, and biological properties of this compound, including detailed experimental methodologies and quantitative data to support further research and development.

Discovery and Development

This compound was identified through extensive screening of chemical libraries for compounds with novel fungicidal activity.[3] The initial lead compound, a derivative of the cyano-methylene thiazolidine scaffold, demonstrated promising activity specifically against powdery mildew.[2][3] Structure-activity relationship (SAR) studies were systematically conducted to optimize the fungicidal potency and spectrum of the lead compound. This optimization process ultimately led to the identification of this compound, (2Z)-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfanyl}[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile, which exhibited superior performance in controlling powdery mildew on a variety of crops.[2][3]

Synthesis Pathway

The synthesis of this compound proceeds through the condensation of key intermediates to form the core cyano-methylene thiazolidine structure. The general synthetic route is outlined below.

Diagram of the this compound Synthesis Pathway

Flutianil_Synthesis cluster_reactants Reactants A 2-Methoxyphenyl isothiocyanate E Intermediate Complex A->E + B 2-Fluoro-5-(trifluoromethyl) phenylthioacetonitrile B->E C Sodium Hydride (NaH) C->E Base D Dimethylformamide (DMF) D->E Solvent G This compound E->G + F 1,2-Dibromoethane F->G Cyclization

Caption: General synthesis pathway for this compound.

Experimental Protocols

Synthesis of this compound

The following protocol is a representative example for the synthesis of this compound and its derivatives.[1]

Materials:

  • 2-Methoxyphenylisothiocyanate

  • 2-Fluoro-5-trifluoromethylphenylthioacetonitrile

  • Sodium Hydride (60% in oil)

  • Dimethylformamide (DMF)

  • 1,2-Dibromoethane

  • Diethyl ether

  • Water

Procedure:

  • To a suspension of sodium hydride (0.84 g, 21 mmol) in dimethylformamide (10 mL), a solution of 2-methoxyphenylisothiocyanate (1.65 g, 10 mmol) and 2-fluoro-5-trifluoromethylphenylthioacetonitrile (2.35 g, 10 mmol) in DMF is added portionwise with stirring at 0°C.

  • The reaction mixture is stirred for 1 hour at the same temperature.

  • 1,2-Dibromoethane (1.87 g, 10 mmol) is added dropwise to the mixture at room temperature.

  • The mixture is stirred for an additional 3 hours at room temperature.

  • Water (50 mL) and diethyl ether (30 mL) are added to the reaction mixture, followed by stirring.

  • The precipitated crystals are collected by filtration to yield the final product, this compound.

Characterization:

  • The chemical structure is confirmed using 1H-NMR spectroscopy.[1]

  • The melting point is determined using a melting point apparatus.[1]

Fungicidal Efficacy in Pot Tests

This protocol details the evaluation of this compound's fungicidal activity against powdery mildew on cucumber and wheat plants.[1]

Materials:

  • Cucumber seeds (Cucumis sativus)

  • Wheat seeds (Triticum aestivum)

  • Culture soil

  • This compound

  • Acetone (for stock solution preparation)

  • Distilled water

  • Conidial suspension of Podosphaera xanthii (cucumber powdery mildew)

  • Conidial suspension of Blumeria graminis f. sp. tritici (wheat powdery mildew)

Procedure:

  • Plant Preparation:

    • Cucumber seeds are sown in polyethylene pots and grown in a greenhouse for 21 days.[1]

    • Wheat seeds are sown in plastic trays and grown in a growth chamber for 7 days.[1]

  • Fungicide Application:

    • A stock solution of this compound is prepared by dissolving the compound in acetone and then diluting it with distilled water to the desired concentrations (<1% acetone v/v).[2]

    • The fungicide solutions are sprayed onto the plants.

  • Inoculation:

    • After the sprayed solution has dried, the plants are inoculated with a conidial suspension of the respective powdery mildew pathogen.

  • Incubation and Evaluation:

    • The inoculated plants are maintained in a greenhouse or growth chamber.

    • The disease severity is assessed visually after a set incubation period by observing the area of lesions on the leaves. The control value is determined by comparing the lesion area on treated plants to that on untreated control plants.[2]

Assessment of Biological Properties

Residual Activity:

  • Cucumber seedlings are sprayed with a 10 mg/L solution of this compound.[2]

  • The treated plants are kept in a greenhouse for up to 14 days.[2]

  • At specified intervals, the plants are inoculated with P. xanthii.[2]

  • Antifungal activity is measured to determine the persistence of this compound's effect.[2]

Rainfastness:

  • Cucumber plants are sprayed with a 10 mg/L solution of this compound and kept in a greenhouse for 24 hours.[2]

  • The plants are then exposed to artificial rain (40 mm/hr) for 2 hours.[2]

  • Following the rain exposure, the plants are inoculated with P. xanthii.[2]

  • The control value is assessed to determine the impact of rainfall on the fungicide's efficacy.[2]

Curative Activity:

  • Cucumber leaves are first inoculated with a conidial suspension of P. xanthii.[2]

  • This compound (10 mg/L) is applied at various time points post-inoculation (e.g., 1, 5, 7, 9, 12, and 14 days).[2]

  • The development of mycelium and sporulation are observed microscopically to evaluate the curative effect of the fungicide.[2]

Quantitative Data

The fungicidal activity of this compound and its analogs has been quantified against key powdery mildew pathogens.

Table 1: Fungicidal Activity (EC50) of this compound and Related Compounds against Powdery Mildew
Compound IDSubstituents on S-phenyl ringEC50 (mg/L) vs. P. xanthiiEC50 (mg/L) vs. B. graminis f. sp. tritici
This compound (1r) 2-F, 5-CF3 0.8 1.3
1o5-CF31.332.4
1q2-Cl, 5-CF38.254.9
Lead CompoundUnsubstituted>100>100
Data sourced from Hayashi et al. (2020)[3]
Table 2: Biological Properties of this compound against Podosphaera xanthii
PropertyConcentrationResult
Residual Activity (up to 14 days)10 mg/L100% control
Rainfastness (after 2 hours of rain)10 mg/L100% control
Curative Activity (applied 1 day post-inoculation)10 mg/LHigh efficacy
Data sourced from Kimura et al. (2020)[2]

Mode of Action

This compound exhibits a novel mode of action that differs from other commercially available fungicides.[1][4] Morphological studies have revealed that this compound does not inhibit the early stages of fungal infection, such as conidium germination and appressorium formation.[1] Instead, its primary target is the development of the haustorium, the feeding structure of the fungus that penetrates the host plant's cells.[1][6] By inhibiting haustorium formation, this compound effectively cuts off the nutrient supply to the pathogen, thereby preventing further fungal growth and proliferation.[1][6]

Diagram of this compound's Proposed Mode of Action

Mode_of_Action cluster_fungal_dev Fungal Development Stages cluster_intervention Intervention A Conidium Germination B Appressorium Formation A->B C Haustorium Formation B->C D Nutrient Uptake C->D E Fungal Growth D->E This compound This compound This compound->C Inhibits

Caption: this compound's inhibitory effect on haustorium formation.

Conclusion

This compound represents a significant advancement in the control of powdery mildew. Its unique chemical structure and novel mode of action provide an effective solution for managing this economically important plant disease, particularly in the face of growing resistance to existing fungicides. The detailed information on its discovery, synthesis, and biological activity presented in this guide serves as a valuable resource for researchers and professionals in the field of crop protection and drug development. Further investigation into the precise molecular target of this compound could open new avenues for the design of next-generation fungicides.

References

Flutianil's Novel Mechanism of Action Against Powdery Mildew: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutianil, a cyano-methylene thiazolidine fungicide, exhibits a highly specific and novel mechanism of action against a wide range of powdery mildew species.[1][2][3][4][5] Classified under the Fungicide Resistance Action Committee (FRAC) Group U13, its mode of action is distinct from existing fungicides, making it a valuable tool in resistance management programs.[1][6] This technical guide provides an in-depth analysis of this compound's core mechanism, focusing on its targeted disruption of the haustorium, the primary feeding structure of powdery mildew. The guide summarizes key quantitative data, details experimental protocols from pivotal studies, and presents signaling pathways and experimental workflows through Graphviz diagrams.

Introduction

Powdery mildew is a pervasive plant disease caused by obligate biotrophic fungi of the order Erysiphales, leading to significant economic losses in numerous crops.[2] The management of this disease has historically relied on chemical fungicides. However, the emergence of resistant strains necessitates the development of fungicides with novel modes of action.[7][8] this compound represents a significant advancement in this area, demonstrating high efficacy at low concentrations and no cross-resistance with other fungicide classes.[1][2][5][9] This document synthesizes the current understanding of this compound's mechanism of action, with a focus on the molecular and morphological changes it induces in powdery mildew.

Core Mechanism of Action: Targeting the Haustorium

This compound's primary site of action is the haustorium, a specialized fungal structure that invaginates the host plant cell to absorb nutrients.[7][10] Unlike many fungicides that target early infection stages, this compound does not inhibit conidium germination, appressorium formation, or penetration of the host cell.[1][2][3][4][5] Its inhibitory effects are observed at the point of haustorium formation and subsequent development of secondary hyphae.[1][2][3][4][5]

Morphological studies using transmission electron microscopy (TEM) have revealed that this compound treatment leads to the obscuring of the extra-haustorial matrix and the fungal cell wall of the haustorium.[7][11][12] This disruption is believed to interfere with the nutrient uptake from the host plant, ultimately leading to the cessation of fungal growth and development.[1][4][7]

Gene expression analyses through RNA sequencing (RNA-seq) have further elucidated this mechanism. This compound treatment has been shown to down-regulate the expression of specific genes predominantly expressed in the haustoria, including three sugar transporter genes and various effector genes.[7][12][13][14] Notably, this compound does not significantly impact the expression of genes essential for the general survival of the fungus, highlighting its specific action on the haustorium's function.[7][12][13][14]

Data Presentation

Table 1: Efficacy of this compound Against Various Powdery Mildew Species
Powdery Mildew SpeciesHost CropConcentration (mg/L)Control (%)Reference
Podosphaera xanthiiCucumber10100[2][11]
Podosphaera xanthiiCucumber1>90 (Translaminar)[2]
Sphaerotheca fuligineaEggplant10100[2]
Erysiphe necatorGrape10100[2]
Blumeria graminis f. sp. triticiWheat10100[2]
Table 2: Curative and Residual Activity of this compound on Podosphaera xanthii
Activity TypeConcentration (mg/L)ConditionsControl (%)Reference
Curative10Applied after inoculationHigh[2][5]
Residual1014 days before inoculation100[2]
Rainfastness103 or 24 hours of rainfall100[2]

Experimental Protocols

In Vivo Fungicide Efficacy (Pot Test)

This protocol is adapted from Kimura et al. (2020).[2]

  • Plant Cultivation: Grow host plants (e.g., cucumber, wheat) in pots to the appropriate growth stage (e.g., 1.2-leaf stage for cucumber).

  • Fungicide Application: Prepare a solution of this compound at the desired concentration (e.g., 10 mg/L) in a solvent like acetone and dilute with distilled water (<1% acetone v/v).[1] Spray the solution onto the leaves of the host plants.

  • Inoculation: Three hours after fungicide treatment, inoculate the plants with a conidial suspension of the target powdery mildew species (e.g., Podosphaera xanthii at 10^5 conidia/mL).[2] For some species like Blumeria graminis, inoculation can be done by dusting conidia from infected plants.[2]

  • Incubation: Maintain the inoculated plants in a greenhouse or growth chamber under conditions favorable for disease development.

  • Assessment: After a set period (e.g., 7 days), visually assess the disease severity on the leaves and calculate the control percentage compared to untreated control plants.

Morphological Analysis using Transmission Electron Microscopy (TEM)

This protocol is based on the methodology described by Kimura et al. (2021).[7]

  • Sample Preparation: Inoculate barley plants with Blumeria graminis f. sp. hordei and incubate for 7 days. Apply a 50 mg/L solution of this compound to the infected leaves.

  • Fixation: Two days after treatment, cut small sections of the infected leaves and fix them in a suitable fixative (e.g., glutaraldehyde and osmium tetroxide).

  • Dehydration and Embedding: Dehydrate the samples through a graded ethanol series and embed them in a resin (e.g., Agar Low Viscosity Resin).[12]

  • Sectioning and Staining: Cut ultrathin sections using an ultramicrotome and stain them with uranyl acetate and lead citrate.

  • Observation: Observe the sections under a transmission electron microscope to analyze the ultrastructural changes in the haustoria.

Gene Expression Analysis via RNA Sequencing (RNA-seq)

The following protocol is a summary of the methods used by Kimura et al. (2021).[7]

  • Sample Collection: Inoculate barley plants with Blumeria graminis f. sp. hordei. Seven days post-inoculation, treat the plants with 10 mg/L this compound. Collect leaf samples three days after treatment.

  • RNA Extraction: Isolate total RNA from the collected leaf samples containing the fungal structures.

  • Library Preparation: Prepare RNA-seq libraries from the extracted RNA using a commercial kit.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis: Process the raw sequencing reads to remove low-quality data. Align the reads to the Blumeria graminis reference genome. Perform differential gene expression analysis to identify genes that are up- or down-regulated in response to this compound treatment compared to an untreated control.

Visualizations

Flutianil_Mechanism_of_Action cluster_infection Powdery Mildew Infection Stages cluster_this compound This compound Intervention Conidium Conidium on Leaf Surface Germination Germination & Appressorium Formation Conidium->Germination Penetration Host Cell Penetration Germination->Penetration Haustorium_f Haustorium Formation Penetration->Haustorium_f Nutrient_Uptake Nutrient Uptake Haustorium_f->Nutrient_Uptake Hyphal_Growth Secondary Hyphal Growth Nutrient_Uptake->Hyphal_Growth Sporulation Sporulation Hyphal_Growth->Sporulation This compound This compound This compound->Haustorium_f Inhibits This compound->Nutrient_Uptake Disrupts

Caption: this compound's targeted action on the powdery mildew infection cycle.

Experimental_Workflow_RNAseq cluster_plant_prep Plant and Fungal Preparation cluster_treatment Treatment and Sampling cluster_analysis Molecular Analysis Plant_Inoculation Inoculate Barley with B. graminis f. sp. hordei Incubation_7d Incubate for 7 Days Plant_Inoculation->Incubation_7d Flutianil_Treatment Apply 10 mg/L this compound Incubation_7d->Flutianil_Treatment Control_Treatment Apply Control Solution Incubation_7d->Control_Treatment Incubation_3d Incubate for 3 Days Flutianil_Treatment->Incubation_3d Control_Treatment->Incubation_3d Sampling Collect Leaf Samples Incubation_3d->Sampling RNA_Extraction Total RNA Extraction Sampling->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Differential Gene Expression Analysis Sequencing->Data_Analysis

Caption: Workflow for RNA-seq analysis of this compound's effect on gene expression.

Signaling_Pathway_Disruption This compound This compound Haustorium Haustorium This compound->Haustorium Targets Gene_Expression Gene Expression in Haustorium Haustorium->Gene_Expression Sugar_Transporters Sugar Transporter Genes Gene_Expression->Sugar_Transporters Down-regulates Effector_Genes Effector Genes Gene_Expression->Effector_Genes Down-regulates Nutrient_Uptake_Signal Nutrient Uptake from Host Sugar_Transporters->Nutrient_Uptake_Signal Leads to impaired Effector_Genes->Nutrient_Uptake_Signal Contributes to impaired Fungal_Growth Fungal Growth and Development Nutrient_Uptake_Signal->Fungal_Growth Inhibits

Caption: Proposed signaling disruption in the haustorium by this compound.

References

Flutianil: A Technical Guide to its Antifungal Spectrum and Target Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutianil is a novel fungicide belonging to the cyano-methylene thiazolidine chemical class.[1] It exhibits a highly specific and potent antifungal activity, primarily targeting powdery mildew species, which are obligate biotrophic pathogens responsible for significant economic losses in a wide range of agricultural crops.[1][2] This technical guide provides an in-depth overview of this compound's antifungal spectrum, its target pathogens, and the experimental methodologies used to characterize its efficacy. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the unique properties of this fungicide.

Antifungal Spectrum and Target Pathogens

This compound's antifungal spectrum is remarkably narrow, demonstrating high efficacy exclusively against various species of powdery mildew.[1][3] Extensive in vitro and in planta (pot tests) have shown no significant activity against a wide range of other fungal pathogens, even at high concentrations.[1][4]

Target Pathogens

This compound has demonstrated effective control against the following powdery mildew species:

  • Podosphaera xanthii (on cucumber)[1][5]

  • Sphaerotheca fuliginea[1]

  • Erysiphe necator (on grape)[1]

  • Sphaerotheca aphanis var. aphanis[1]

  • Blumeria graminis f. sp. tritici (on wheat)[1][5]

  • Blumeria graminis f. sp. hordei (on barley)[1]

Non-Target Pathogens

In comprehensive screening studies, this compound did not show efficacy against 24 other fungal species, including but not limited to:

  • Botrytis cinerea[1][4]

  • Phytophthora infestans[1][4]

  • Pyricularia oryzae[1][4]

  • Glomerella cingulata[1][4]

  • Puccinia fulva[1][4]

  • Mycosphaerella nattrassii[1][4]

This high degree of selectivity suggests a unique mode of action that is specific to the biology of powdery mildew fungi.

Quantitative Efficacy Data

The efficacy of this compound is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of fungal growth or activity.

Table 1: EC50 Values of this compound Against Powdery Mildew Species
Fungal SpeciesHost PlantEC50 (mg/L)Reference
Podosphaera xanthiiCucumber0.8[5]
Blumeria graminis f. sp. triticiWheat1.3[5]
Erysiphe necatorGrape0.01 - 0.18[1]

Mechanism of Action

This compound possesses a novel mode of action that distinguishes it from other existing fungicides.[1][6] It does not inhibit the early stages of fungal infection, such as conidium germination, appressorium formation, or penetration of the host cell.[1][3] Instead, its primary target is the haustorium, a specialized feeding structure formed by biotrophic fungi within the host plant's cells.[7][8][9]

This compound's action disrupts the normal function of the haustorium, leading to the following effects:

  • Inhibition of Haustorium Formation and Development: this compound interferes with the proper development of the haustorium.[1][2]

  • Disruption of Nutrient Absorption: By affecting the haustorium, this compound prevents the fungus from acquiring essential nutrients from the host plant, which is crucial for its survival and growth.[2][7]

  • Inhibition of Secondary Hyphal Elongation: Consequently, the subsequent growth and proliferation of the fungus are halted.[1][3]

  • Inhibition of Sporulation: this compound also inhibits the formation and release of new spores, thereby preventing the spread of the disease.[6]

Morphological studies have revealed that this compound treatment leads to abnormalities in the extra-haustorial matrix and the fungal cell wall of the haustorium.[8][10] RNA sequencing analysis has further indicated that this compound downregulates the expression of genes primarily located in the haustoria, including those for sugar transporters and various effectors.[7][8][9]

This unique mechanism, targeting a specific developmental stage and structure of powdery mildew, contributes to its high selectivity and lack of cross-resistance with other fungicides.[1][6] this compound is classified under the Fungicide Resistance Action Committee (FRAC) Group U13, signifying an unknown mode of action.[1][11]

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound's antifungal properties.

In Vitro Antifungal Activity Assay

This protocol is used to assess the direct inhibitory effect of this compound on the mycelial growth of various fungi on artificial media.

  • Media Preparation: Prepare potato dextrose agar (PDA) or a similar suitable growth medium.

  • Fungicide Incorporation: Amend the molten agar with various concentrations of this compound (typically prepared as a stock solution in a solvent like acetone and then diluted). An equal amount of the solvent is added to the control plates.

  • Inoculation: Place a mycelial plug (a small disc of agar with fungal mycelium) from the edge of an actively growing fungal culture onto the center of the fungicide-amended and control plates.

  • Incubation: Incubate the plates at a temperature and duration optimal for the growth of the specific fungus being tested.

  • Assessment: Measure the radial growth of the fungal colony. The percentage of inhibition is calculated relative to the growth on the control plates.

  • Data Analysis: Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

In Planta (Pot Test) Antifungal Efficacy Assay

This protocol evaluates the protective, curative, and translaminar activity of this compound on host plants.

  • Plant Cultivation: Grow susceptible host plants (e.g., cucumber for Podosphaera xanthii) in pots under controlled greenhouse conditions until they reach a suitable growth stage (e.g., the first or second true leaf stage).

  • Fungicide Application:

    • Protective Activity: Spray the plants with a solution of this compound at various concentrations. After the spray has dried, inoculate the plants with a suspension of fungal spores.

    • Curative Activity: Inoculate the plants with a fungal spore suspension. After a set incubation period to allow for infection to establish (e.g., 24-48 hours), spray the plants with a this compound solution.

    • Translaminar Activity: Apply the this compound solution to only one surface of the leaf (e.g., the adaxial or upper surface). Inoculate the untreated surface with the fungal spore suspension.

  • Inoculation: Prepare a spore suspension of the target powdery mildew fungus in sterile water, often with a surfactant to aid in dispersion. Spray the suspension evenly onto the leaves of the test plants.

  • Incubation: Maintain the inoculated plants in a controlled environment with optimal conditions for disease development (e.g., specific temperature, humidity, and light cycle).

  • Disease Assessment: After a sufficient incubation period (e.g., 7-14 days), visually assess the percentage of the leaf area covered by powdery mildew on both treated and untreated control plants.

  • Data Analysis: Calculate the control value or percentage of disease reduction for each treatment compared to the untreated control.

Microscopic Observation of Fungal Development

This method is used to investigate the morphological effects of this compound on the infection structures of powdery mildew.

  • Treatment and Inoculation: Treat leaf segments or whole plants with this compound and inoculate with powdery mildew spores as described in the in planta assay.

  • Sampling: At various time points after inoculation, collect leaf samples.

  • Staining: Clear the leaf tissue (e.g., with ethanol and chloral hydrate) and stain the fungal structures with a suitable stain, such as trypan blue or calcofluor white.

  • Microscopy: Observe the stained samples under a light microscope or a confocal laser scanning microscope to examine the different stages of fungal development, including spore germination, appressoria formation, penetration, and haustoria development.

  • Analysis: Compare the morphology and development of the fungus on this compound-treated leaves with that on untreated control leaves to identify the specific stage of the infection process that is inhibited.

Visualizations

This compound's Mode of Action on Powdery Mildew Infection

Flutianil_Mode_of_Action Spore Conidium (Spore) Germination Germination Spore->Germination Appressorium Appressorium Formation Germination->Appressorium Penetration Host Cell Penetration Appressorium->Penetration Haustorium Haustorium Formation Penetration->Haustorium Nutrient_Uptake Nutrient Uptake Haustorium->Nutrient_Uptake Hyphal_Growth Secondary Hyphal Growth Nutrient_Uptake->Hyphal_Growth Sporulation Sporulation Hyphal_Growth->Sporulation This compound This compound This compound->Haustorium Inhibits This compound->Nutrient_Uptake Inhibits

Caption: this compound's inhibitory action on the powdery mildew infection cycle.

Experimental Workflow for In Planta Efficacy Testing

In_Planta_Workflow Plant_Cultivation 1. Plant Cultivation (e.g., Cucumber) Treatment 2. This compound Application (Protective/Curative) Plant_Cultivation->Treatment Inoculation 3. Inoculation with Powdery Mildew Spores Treatment->Inoculation Incubation 4. Incubation (Controlled Environment) Inoculation->Incubation Assessment 5. Disease Assessment (% Leaf Area Infected) Incubation->Assessment Analysis 6. Data Analysis (Calculate Control Value) Assessment->Analysis

Caption: Workflow for assessing the in planta efficacy of this compound.

References

Flutianil: A Technical Guide to the Novel Mode of Action in FRAC Group U13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutianil is a novel fungicide belonging to the cyano-methylene thiazolidine chemical class, distinguished by its specific and high efficacy against a wide range of powdery mildew species.[1] Classified by the Fungicide Resistance Action Committee (FRAC) under Group U13, its mode of action is designated as unknown, highlighting its unique biochemical pathway and importance in resistance management strategies.[2] This technical guide provides a comprehensive overview of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of its proposed mechanism. Investigations reveal that this compound's primary target is the haustorium of the fungus, where it disrupts the extra-haustorial matrix and fungal cell wall, ultimately inhibiting nutrient absorption from the host plant and preventing further fungal development.[3][4]

Introduction

Powdery mildew is a pervasive plant disease that causes significant economic losses in agriculture worldwide. The rapid development of resistance to existing fungicides necessitates the discovery of new active ingredients with novel modes of action.[5] this compound, a thiazolidine fungicide, represents a significant advancement in the control of powdery mildew.[6] Its placement in FRAC Group U13 signifies a mode of action that is different from currently understood fungicide mechanisms, making it a valuable tool for mitigating resistance.[2] This document synthesizes the current understanding of this compound's biochemical activity, providing in-depth technical information for research and development professionals.

Biochemical Mode of Action: FRAC Group U13

The mode of action of this compound is categorized as "unknown" by FRAC, hence its inclusion in Group U13.[2] However, research has elucidated a significant part of its mechanism, pointing to the functional inhibition of the haustorium .[3][7] The haustorium is a specialized fungal structure that invaginates the host plant cell and is crucial for nutrient uptake.[3]

This compound does not inhibit the initial stages of fungal infection, such as conidium bursting, primary and appressorial germination, or appressorium development.[1] Its inhibitory effects are observed at the stage of haustorium formation and subsequent secondary hyphal elongation.[1][4] Morphological studies have shown that this compound causes the extra-haustorial matrix and the fungal cell wall to become obscured.[3] This disruption is believed to interfere with nutrient exchange between the fungus and the host plant.[3]

Furthermore, gene expression analyses have revealed that this compound significantly alters the expression of genes predominantly located in the haustoria. Notably, the expression of three sugar transporter genes and various effector genes is either up- or downregulated by this compound treatment.[1][3] This provides strong evidence that this compound's primary site of action is within the haustorium, where it disrupts the fundamental processes of nutrient acquisition and host-pathogen interaction.[3]

Quantitative Data Summary

The efficacy of this compound has been quantified through various studies, demonstrating its potent and specific activity against powdery mildew.

Table 1: In Vitro Efficacy (EC50) of this compound against Erysiphe necator
FungicideFRAC CodeEC50 Range (mg/L)Median EC50 (mg/L)
This compoundU130.01 - 0.180.08
Quinoxyfen13Not specified in provided textNot specified in provided text
Tebuconazole3Not specified in provided textNot specified in provided text

Data sourced from studies on E. necator isolates from various European regions.[6]

Table 2: Residual Activity and Rainfastness of this compound against Podosphaera xanthii
ParameterConcentration (mg/L)Observation PeriodControl Efficacy (%)
Residual Activity1014 days post-treatment100
Rainfastness (3 hours rainfall)10Post-rainfall100
Rainfastness (24 hours rainfall)10Post-rainfall100

Data from studies on cucumber plants treated with this compound.[6]

Table 3: Curative Activity of this compound against Podosphaera xanthii
Concentration (mg/L)Application TimingResult
10Post-inoculationEffective curative activity

Demonstrates the ability of this compound to control existing infections.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mode of action.

Scanning Electron Microscopy (SEM) for Morphological Analysis
  • Plant and Fungal Material: Cucumber plants (Cucumis sativus) at the 1.2-leaf stage are inoculated with Podosphaera xanthii.

  • Incubation: The inoculated plants are incubated for 7 days in a greenhouse to allow for infection and fungal development.

  • Fungicide Application: A 10 mg/L solution of this compound is applied to the infected cucumber leaves. The plants are then maintained in the greenhouse for an additional 7 days.

  • Sample Preparation: 5x5 mm sections of the treated leaf tissue are excised.

  • Cryo-fixation and Observation: The leaf sections are placed on a specimen cooling stage and observed using a low-temperature cryofixation scanning electron microscope (Cryo-SEM), such as a Hitachi S-3400N.[6]

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis
  • Fungicide Treatment: Barley plants infected with Blumeria graminis f. sp. hordei (Bgh) are treated with a 50 mg/L solution of this compound 7 days after inoculation.

  • Sample Collection: Treated barley leaves are collected 2 days after the fungicide application.

  • Microscopy: The ultrastructure of the haustoria is observed using a transmission electron microscope (TEM), such as a Hitachi H-7500.[3]

Confocal Laser Scanning Microscopy (CLSM) for Cell Wall Visualization
  • Fungicide Application: Barley plants inoculated with Bgh are sprayed with this compound (10 mg/L), cyflufenamid (17 mg/L), or metrafenone (90 mg/L) two days after inoculation.

  • Staining: Three days after fungicide treatment, the treated plants are washed, and the fungal cell walls and septa are stained with calcofluor white (0.1 mg/mL) for 5 minutes at room temperature to visualize chitin.

  • Observation: Fluorescence is observed using a confocal laser scanning microscope.[3]

RNA Sequencing (RNA-seq) for Gene Expression Analysis
  • Treatment: Barley leaves infected with Bgh for 7 days are sprayed with this compound (10 mg/L), cyflufenamid (17 mg/L), or metrafenone (90 mg/L).

  • Sample Collection: Fungal mycelia are collected from the leaf surface 24 hours after the fungicide application using a microspatula.

  • RNA Isolation: Total RNA is isolated from the collected fungal tissue using a commercially available kit, such as the RNeasy Plant Mini Kit (QIAGEN), following the manufacturer's instructions.

  • Sequencing: RNA sequencing is performed by a specialized service provider (e.g., BGI Japan).[3]

Visualizing the Mode of Action

The following diagrams illustrate the proposed mode of action of this compound and a general workflow for its investigation.

Flutianil_Mode_of_Action cluster_fungus Powdery Mildew Fungus cluster_plant Host Plant Cell Conidium Conidium Germination Appressorium Appressorium Formation Conidium->Appressorium Unaffected Haustorium Haustorium Formation Appressorium->Haustorium Nutrient_Uptake Nutrient Uptake Haustorium->Nutrient_Uptake Plant_Cell Epidermal Cell Haustorium->Plant_Cell Invagination Hyphal_Growth Secondary Hyphal Growth Nutrient_Uptake->Hyphal_Growth Nutrients Host Nutrients Nutrients->Nutrient_Uptake This compound This compound This compound->Haustorium Inhibits

Caption: Proposed mode of action of this compound targeting haustorium formation.

Experimental_Workflow Inoculation Inoculation of Host Plant with Powdery Mildew Fungicide_Treatment This compound Treatment Inoculation->Fungicide_Treatment Morphological_Analysis Morphological Analysis (SEM, TEM, CLSM) Fungicide_Treatment->Morphological_Analysis Gene_Expression_Analysis Gene Expression Analysis (RNA-seq) Fungicide_Treatment->Gene_Expression_Analysis Data_Integration Data Integration and Mode of Action Hypothesis Morphological_Analysis->Data_Integration Gene_Expression_Analysis->Data_Integration

Caption: Experimental workflow for investigating this compound's mode of action.

Conclusion

This compound represents a significant innovation in the management of powdery mildew, offering a novel mode of action with no known cross-resistance to existing fungicides.[1][8] Its unique targeting of the fungal haustorium and subsequent disruption of nutrient uptake provide a distinct advantage in integrated pest management programs.[3][6] The detailed experimental evidence presented in this guide underscores the unique mechanism of this FRAC Group U13 fungicide and provides a solid foundation for further research and development in the field of fungal disease control.

References

Flutianil's Primary Action within the Fungal Haustorium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the primary site of action of flutianil, a novel fungicide with a specific efficacy against powdery mildew. This compound, a cyano-methylene thiazolidine compound, exhibits a unique mode of action by targeting the haustorium, the specialized feeding structure of biotrophic fungi. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the fungicidal mechanism and experimental workflows.

Core Mechanism of Action

This compound's fungicidal activity is concentrated on the functional inhibition of the haustorium. Morphological studies have revealed that this compound does not impede the initial stages of infection by Blumeria graminis f. sp. hordei, such as conidium germination, appressorium development, or the formation of hooks. Instead, its inhibitory effects manifest at the critical stage of haustorium formation and the subsequent development of the fungus. The primary consequence of this compound's action is the inhibition of nutrient absorption by the haustorium, which in turn prevents the elongation of secondary hyphae.

Ultrastructural analysis through transmission electron microscopy (TEM) has shown that this compound specifically causes the extra-haustorial matrix and the fungal cell wall to become obscured. This disruption is significant as the extra-haustorial matrix is a crucial interface for nutrient exchange and the delivery of effector proteins that suppress host defenses.

Furthermore, gene expression studies using RNA-sequencing (RNA-seq) have demonstrated that this compound down-regulates the expression of key genes predominantly active in the haustoria, including three sugar transporter genes and various effector genes. Notably, unlike other powdery mildew fungicides, this compound does not significantly impact the expression of genes that are essential for the general survival of the fungus, highlighting its targeted action on the haustorium.

Quantitative Data Summary

The efficacy of this compound (trade name Gatten®) has been quantified in various studies. The following table summarizes the disease severity of powdery mildew on horned violet under different treatments.

TreatmentMean Disease Severity (0 to 10 Scale)Statistical Grouping
Nontreated Water Spray2.0BC
Gatten® (12.8 fl oz / 100 gallons)0.1A
Gatten® (25.4 fl oz / 100 gallons)0.0A
MBI-121 (96 fl oz / 100 gallons)1.9BC
MBI-121 (128 fl oz / 100 gallons)1.3AB
EcoSwing (32 fl oz / 100 gallons)2.3BCD
SP2700 (11 oz / 100 gallons)1.3AB
SP2700 (22 oz / 100 gallons)1.3AB
TDA-NC-1 (570 g / 100 gallons; 3 Apps)3.4D
TDA-NC-1 (570 g / 100 gallons; 6 Apps)3.0CD
TXC2020 64 fl oz 3 Apps1.6B
TXC2020 64 fl oz 4 Apps2.2BCD
XDE-659 (20.6 fl oz / 100 gallons)2.3BCD
XDE-659 (34.3 fl oz / 100 gallons)1.3AB

Flutianil's Impact on Haustorium Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fungicide flutianil and its specific effects on the formation and function of the haustorium in powdery mildew fungi. This compound, a cyano-methylene thiazolidine compound, presents a novel mode of action, distinguishing it from other fungicides used to control powdery mildew.[1][2][3][4] This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the proposed mechanism of action.

Introduction to this compound and its Novel Mode of Action

This compound is a fungicide with a highly specific antifungal spectrum, primarily effective against various species of powdery mildew, including Podosphaera xanthii and Blumeria graminis.[1][2][4] Unlike many existing fungicides that target early fungal development stages, morphological studies have revealed that this compound does not inhibit conidium bursting, primary and appressorial germination, or appressorium development.[1][2][3] Instead, its primary inhibitory effect occurs at the point of haustorium formation and the subsequent nutrient absorption from the host plant cells.[1][2][3][5] This unique mechanism, targeting the "functional inhibition of the haustorium," suggests a novel mode of action and positions this compound as a valuable tool in fungicide resistance management.[5][6]

Quantitative Analysis of this compound's Efficacy

Studies have quantified the inhibitory effects of this compound on haustorium development and subsequent fungal growth, often in comparison to other fungicides.

Table 1: Effect of this compound and Other Fungicides on Haustorium Development in Blumeria graminis f. sp. hordei
Treatment (Concentration)Percentage of Haustorium Development (%)
Untreated Control 100
This compound (10 mg/L) 1.8
Cyflufenamid (10 mg/L) 1.8
Benomyl (10 mg/L) 98.2
Tolfenpyrad (10 mg/L) 97.5
Triflumizole (10 mg/L) 96.3

Data sourced from Kimura et al. (2020). The percentage of haustorium development was determined 48 hours after treatment.[2]

Table 2: Effect of this compound on Secondary Hyphal Elongation in Blumeria graminis f. sp. hordei
Treatment (Concentration)Secondary Hyphal Elongation (μm)
Untreated Control 250
This compound (10 mg/L) 50
Cyflufenamid (10 mg/L) 250

Data sourced from Kimura et al. (2020). Hyphal elongation was measured after the addition of 0.1 M glucose.[1]

Morphological and Ultrastructural Effects

Transmission electron microscopy (TEM) has provided significant insights into the structural changes induced by this compound. In untreated Blumeria graminis, the haustorium displays a clear haustorial body, haustorial lobes, an extra-haustorial membrane, a distinct extra-haustorial matrix, and a haustorial cell wall.[7] Following treatment with this compound, the most notable changes are the obscuring of the extra-haustorial matrix and the fungal cell wall.[5][7] This suggests that this compound may interfere with the integrity or formation of these critical structures involved in nutrient exchange and host-pathogen interaction.

Impact on Gene Expression

To understand the molecular basis of this compound's action, RNA sequencing (RNA-seq) analysis has been employed. These studies have revealed that, unlike other powdery mildew fungicides, this compound does not significantly affect the expression of genes essential for the survival of B. graminis.[5] Instead, its impact is more targeted. Key findings from gene expression analysis include:

  • Down-regulation of Sugar Transporter Genes: this compound treatment leads to the down-regulation of three specific sugar transporter genes that are predominantly expressed in the haustoria.[5] This directly supports the observation that this compound inhibits nutrient absorption.

  • Altered Expression of Effector Genes: Various effector genes, which are crucial for suppressing host defense mechanisms and facilitating the biotrophic lifestyle, are also up- or down-regulated by this compound.[5]

These findings strongly indicate that the primary site of action for this compound is within the haustorium, disrupting its function at a molecular level.[5]

Proposed Signaling and Action Pathway

Based on the available morphological and gene expression data, a proposed pathway for this compound's action can be visualized. This compound appears to specifically target processes within the haustorium, leading to a cascade of events that ultimately inhibit fungal growth.

Flutianil_Action_Pathway This compound This compound Application Haustorium Haustorium This compound->Haustorium Primary Target Gene_Expression Altered Gene Expression Haustorium->Gene_Expression Impacts Sugar_Transporters Down-regulation of Sugar Transporter Genes Gene_Expression->Sugar_Transporters Effector_Genes Altered Expression of Effector Genes Gene_Expression->Effector_Genes Nutrient_Uptake Inhibition of Nutrient Absorption Sugar_Transporters->Nutrient_Uptake Host_Defense Disruption of Host Defense Suppression Effector_Genes->Host_Defense Hyphal_Growth Inhibition of Secondary Hyphal Elongation Nutrient_Uptake->Hyphal_Growth Fungal_Development Inhibition of Further Fungal Development Host_Defense->Fungal_Development Hyphal_Growth->Fungal_Development

Caption: Proposed mechanism of this compound action on the haustorium.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are summarized from the key studies on this compound.

Haustorium Development Assay

This protocol is adapted from the methodology used to assess the effect of fungicides on haustorium development in Blumeria graminis f. sp. hordei.

Haustorium_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Inoculation Inoculate barley leaf segments with B. graminis conidia Incubation1 Incubate for 24 hours at 20°C in the dark Inoculation->Incubation1 Treatment Apply fungicide solutions (e.g., 10 mg/L this compound) to the leaf segments Incubation1->Treatment Incubation2 Incubate for an additional 24 hours under the same conditions Treatment->Incubation2 Staining Clear leaf segments with ethanol/acetic acid and stain with Coomassie Brilliant Blue Incubation2->Staining Microscopy Observe under a light microscope Staining->Microscopy Quantification Calculate the percentage of haustorium formation relative to the untreated control Microscopy->Quantification

Caption: Experimental workflow for haustorium development assay.

Transmission Electron Microscopy (TEM) Protocol

This protocol outlines the key steps for preparing samples for TEM to observe ultrastructural changes in the haustorium.

  • Sample Collection: Excise leaf segments from barley plants treated with this compound (e.g., 50 mg/L) and untreated controls at specified time points post-inoculation.

  • Fixation: Fix the samples in a solution of 2.5% glutaraldehyde and 2% paraformaldehyde in a phosphate buffer (pH 7.2) overnight at 4°C.

  • Post-fixation: Post-fix the samples in 1% osmium tetroxide in the same buffer for 2 hours at room temperature.

  • Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 50%, 70%, 90%, 100%).

  • Infiltration and Embedding: Infiltrate the samples with a resin (e.g., Spurr's resin) and embed them in molds. Polymerize the resin at 60°C for 48 hours.

  • Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome equipped with a diamond knife.

  • Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

  • Imaging: Observe and photograph the sections using a transmission electron microscope.

RNA Sequencing and Analysis Workflow

This workflow describes the process of analyzing gene expression changes in B. graminis in response to this compound treatment.

RNA_Seq_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_bioinformatics Bioinformatics Analysis Sample_Collection Collect infected barley leaves (this compound-treated and control) RNA_Extraction Extract total RNA Sample_Collection->RNA_Extraction Library_Prep Prepare cDNA libraries RNA_Extraction->Library_Prep Sequencing Sequence libraries on a high-throughput platform (e.g., Illumina) Library_Prep->Sequencing QC Quality control of raw reads Sequencing->QC Mapping Map reads to the B. graminis reference genome QC->Mapping DEG_Analysis Differential gene expression analysis Mapping->DEG_Analysis Functional_Annotation Functional annotation of differentially expressed genes DEG_Analysis->Functional_Annotation

Caption: Workflow for RNA sequencing and bioinformatics analysis.

Conclusion

This compound's unique mode of action, centered on the inhibition of haustorium formation and function, marks a significant development in the management of powdery mildew. The evidence from morphological, ultrastructural, and gene expression studies converges to indicate that the haustorium is the primary target of this fungicide. By disrupting nutrient uptake and the expression of key effector genes, this compound effectively halts the progression of the fungal infection. This in-depth understanding of its mechanism is vital for its strategic deployment in agriculture and for guiding future research in the development of novel fungicides with targeted modes of action.

References

Unraveling the Safety Profile of Flutianil: A Technical Guide to its Carcinogenicity and Genotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of toxicological data confirms that Flutianil, a novel fungicide, demonstrates no evidence of carcinogenic or genotoxic potential. Extensive testing, following internationally recognized guidelines, has consistently resulted in negative findings across a battery of in vitro and in vivo assays. This technical guide provides an in-depth analysis of the carcinogenicity and genotoxicity studies of this compound, offering researchers, scientists, and drug development professionals a detailed overview of its safety profile.

Executive Summary

This compound has undergone rigorous evaluation for its potential to cause cancer or genetic damage. Long-term carcinogenicity studies in both rats and mice have shown no increase in tumor incidence, even at high dose levels.[1][2] The United States Environmental Protection Agency (EPA) has classified this compound as "Not Likely to be Carcinogenic to Humans."[1] Furthermore, a comprehensive set of genotoxicity studies, including assessments of gene mutations, chromosomal aberrations, and in vivo genetic damage, have all yielded negative results.[1][2]

Carcinogenicity Studies

Long-term dietary studies were conducted in rats and mice to assess the carcinogenic potential of this compound. These studies were designed to observe the animals for a major portion of their lifespan while being exposed to varying concentrations of the test substance.

Data Presentation: Long-Term Carcinogenicity Studies
Study Parameter Rat Study (Combined Chronic Toxicity/Carcinogenicity) Mouse Study (Carcinogenicity)
Test Guideline OECD 453OECD 451
Animal Model Wistar Hannover RatsCD-1 Mice
Number of Animals 52/sex/dose52/sex/dose
Duration 2 years78 weeks
Dose Levels (ppm) Males: 0, 60, 600, 2000, 6000Females: 0, 60, 2000, 6000, 200000, 1000, 3000, 10000
Equivalent Dose (mg/kg/day) Males: 0, 2.45, 35.2, 81.9, 249Females: 0, 3.15, 111, 334, 1130Males: 0, 106, 321, 1084Females: 0, 105, 316, 1063
Key Findings No treatment-related increase in tumor incidence.[1]No treatment-related increase in tumor incidence.[1]
NOAEL Males: 6000 ppm (249 mg/kg/day)Females: 20000 ppm (1130 mg/kg/day)[1]≥10000 ppm (Males: 1084 mg/kg/day; Females: 1063 mg/kg/day)[1]
MRID 49490550[1][2]49490549[1]
Experimental Protocols: Carcinogenicity Studies

The carcinogenicity studies were conducted in compliance with Good Laboratory Practice (GLP) standards and followed the respective OECD guidelines.

  • Test Substance: this compound (technical grade) was administered in the diet.[1]

  • Animal Husbandry: Animals were housed in environmentally controlled conditions with free access to food and water.

  • Observations: Comprehensive clinical observations, body weight measurements, and food consumption data were recorded throughout the studies.[1]

  • Pathology: At termination, all animals underwent a full necropsy, and a comprehensive list of tissues and organs was examined microscopically by a board-certified veterinary pathologist.[1]

G cluster_workflow Carcinogenicity Study Workflow start Dose Range Finding Studies main_study Long-Term Dietary Exposure (Rat: 2 years, Mouse: 78 weeks) start->main_study in_life In-Life Observations (Clinical Signs, Body Weight, Food Consumption) main_study->in_life termination Study Termination & Necropsy in_life->termination histopathology Histopathological Examination of Tissues termination->histopathology data_analysis Data Analysis & Interpretation histopathology->data_analysis conclusion Conclusion on Carcinogenic Potential data_analysis->conclusion

Diagram 1: Generalized workflow for long-term carcinogenicity studies.

Genotoxicity Studies

A comprehensive battery of in vitro and in vivo genotoxicity assays was conducted to assess the potential of this compound to induce genetic mutations or chromosomal damage. All studies yielded negative results, indicating that this compound is not genotoxic.

Data Presentation: Genotoxicity Studies
Assay Test System Metabolic Activation Dose/Concentration Range Result MRID
Bacterial Reverse Mutation Assay (Ames Test) S. typhimurium (TA98, TA100, TA1535, TA1537)E. coli (WP2 uvrA)With and without Aroclor 1254-induced rat liver S9Up to 5000 µ g/plate [1]Negative[1]49490551[1]
In Vitro Mammalian Cell Gene Mutation Assay L5178Y TK+/- Mouse Lymphoma CellsWith and without S9Up to 2800 µg/mLNegative[1]49490554, 49490555[1]
In Vitro Mammalian Chromosomal Aberration Test Human Peripheral Blood LymphocytesWith and without S9Not specifiedNegative49490556[1]
In Vivo Mammalian Erythrocyte Micronucleus Test NMRI BR (SPF) Mice (bone marrow)N/A500, 1000, 2000 mg/kg (i.p.)[1]Negative[1]49490558[1]
Experimental Protocols: Genotoxicity Studies

Bacterial Reverse Mutation Assay (Ames Test)

This assay was performed to evaluate the potential of this compound to induce gene mutations in bacteria.

  • Test Guideline: OECD 471.

  • Methodology: The plate incorporation and pre-incubation methods were used.[1] Tester strains of Salmonella typhimurium and Escherichia coli were exposed to various concentrations of this compound, both with and without a metabolic activation system (S9).[1] Following incubation, the number of revertant colonies was counted and compared to the solvent control.

G cluster_workflow Ames Test Workflow start Prepare Bacterial Strains (S. typhimurium, E. coli) treatment Expose Bacteria to this compound (with and without S9) start->treatment incubation Incubate Plates treatment->incubation scoring Count Revertant Colonies incubation->scoring analysis Compare with Controls scoring->analysis result Determine Mutagenic Potential analysis->result

Diagram 2: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Mammalian Cell Gene Mutation Assay (Mouse Lymphoma Assay)

This assay was conducted to assess the potential of this compound to induce forward mutations at the thymidine kinase (TK) locus in mouse lymphoma cells.

  • Test Guideline: OECD 476.

  • Methodology: L5178Y TK+/- mouse lymphoma cells were exposed to this compound in a microtiter fluctuation protocol, both with and without metabolic activation.[1] Following exposure and an expression period, cells were cultured in the presence of a selective agent (trifluorothymidine) to detect TK-deficient mutants.

G cluster_workflow Mouse Lymphoma Assay Workflow start Culture Mouse Lymphoma Cells (L5178Y TK+/-) treatment Expose Cells to this compound (with and without S9) start->treatment expression Phenotypic Expression Period treatment->expression selection Culture in Selective Medium expression->selection scoring Count Mutant Colonies selection->scoring analysis Calculate Mutant Frequency scoring->analysis result Determine Mutagenic Potential analysis->result

Diagram 3: Workflow for the In Vitro Mouse Lymphoma Assay.

In Vitro Mammalian Chromosomal Aberration Test

This assay was performed to evaluate the potential of this compound to induce structural chromosomal damage in cultured human cells.

  • Test Guideline: OECD 473.

  • Methodology: Cultured human peripheral blood lymphocytes were exposed to this compound, both with and without metabolic activation. Cells were harvested at a suitable time after exposure, and metaphase chromosomes were examined for structural aberrations.

G cluster_workflow Chromosomal Aberration Test Workflow start Culture Human Lymphocytes treatment Expose Cells to this compound (with and without S9) start->treatment harvest Harvest Cells & Prepare Chromosomes treatment->harvest scoring Microscopic Analysis of Aberrations harvest->scoring analysis Compare with Controls scoring->analysis result Determine Clastogenic Potential analysis->result

Diagram 4: Workflow for the In Vitro Chromosomal Aberration Test.

In Vivo Mammalian Erythrocyte Micronucleus Test

This in vivo assay was conducted to assess the potential of this compound to induce chromosomal damage in the bone marrow of mice.

  • Test Guideline: OECD 474.

  • Methodology: Male NMRI BR (SPF) mice were administered this compound via intraperitoneal injection at three dose levels.[1] Bone marrow was collected at 24 and 48 hours post-dosing, and polychromatic erythrocytes were analyzed for the presence of micronuclei.[1]

G cluster_workflow In Vivo Micronucleus Test Workflow start Dose Administration to Mice (Intraperitoneal) sampling Bone Marrow Sampling (24 & 48 hours) start->sampling slide_prep Slide Preparation & Staining sampling->slide_prep scoring Microscopic Analysis of Micronuclei slide_prep->scoring analysis Compare with Controls scoring->analysis result Determine In Vivo Genotoxicity analysis->result

Diagram 5: Workflow for the In Vivo Micronucleus Test.

Conclusion

The comprehensive toxicological evaluation of this compound demonstrates a clear and consistent lack of carcinogenic and genotoxic effects. The negative results across a wide range of robust, internationally accepted study designs provide a high degree of confidence in the safety of this compound with respect to these endpoints. This in-depth technical guide, summarizing the key data and methodologies, serves as a valuable resource for the scientific community.

References

Flutianil: An In-depth Technical Guide on its Impact on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flutianil is a novel thiazolidine fungicide highly effective against powdery mildew. Its unique mode of action, belonging to the Fungicide Resistance Action Committee (FRAC) Group U13, involves the inhibition of haustorium formation in susceptible fungi, thereby preventing nutrient uptake from the host plant.[1][2] Extensive toxicological studies have been conducted to assess its potential impact on non-target organisms. The consensus from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) is that this compound presents a low ecological risk to a wide range of non-target species.[3] This technical guide provides a comprehensive overview of the available data on this compound's effects on non-target organisms, detailed experimental methodologies based on standardized protocols, and visualizations of its mode of action and the general workflow for ecotoxicological assessment.

Data Presentation: Ecotoxicological Profile of this compound

The following tables summarize the quantitative data on the toxicity of this compound to various non-target organisms. The data is compiled from regulatory assessments and scientific databases.

Table 1: Effects on Terrestrial Organisms

OrganismTest TypeEndpointValueToxicity Classification
Birds
Bobwhite QuailAcute OralLD50>2000 mg/kg bwPractically Non-toxic
Bobwhite QuailDietaryLC50>5200 ppmPractically Non-toxic
Mallard DuckDietaryLC50>5200 ppmPractically Non-toxic
Mammals
RatAcute OralLD50>2000 mg/kg bwPractically Non-toxic[4]
RatAcute DermalLD50>2000 mg/kg bwPractically Non-toxic[4]
RatAcute InhalationLC50>5.0 mg/LPractically Non-toxic[4]
Terrestrial Invertebrates
Honeybee (Apis mellifera)Acute Contact (48h)LD50>40 µ g/bee [5]Practically Non-toxic
Honeybee (Apis mellifera)Acute Oral (48h)LD50>40 µ g/bee [5]Practically Non-toxic
Earthworm (Eisenia fetida)Acute (14d)LC50>1000 mg/kg soilPractically Non-toxic

Table 2: Effects on Aquatic Organisms

OrganismTest TypeEndpointValue (µg/L)Toxicity Classification
Fish
Rainbow TroutAcute (96h)LC50>395[5]Slightly to Practically Non-toxic
Bluegill SunfishAcute (96h)LC50>395Slightly to Practically Non-toxic
Fathead MinnowChronicNOAEC2200[5]Low Chronic Risk
Aquatic Invertebrates
Daphnia magnaAcute (48h)EC50475[5]Moderately Toxic
Daphnia magnaChronic (21d)NOAEC7.1[5]High Chronic Risk
Aquatic Plants
Green Algae (Selenastrum capricornutum)Growth Inhibition (72h)EC50>137[5]Practically Non-toxic
Duckweed (Lemna gibba)Growth Inhibition (7d)EC50>214[5]Practically Non-toxic

Experimental Protocols

Detailed experimental protocols for the key studies cited are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)
  • Test Organism: Bobwhite quail (Colinus virginianus) is a commonly used species.

  • Test Substance Administration: The test substance, this compound, is administered as a single oral dose via gavage.

  • Dose Levels: A limit test is often conducted at a high dose level (e.g., 2000 mg/kg body weight). If mortality occurs, a range-finding study is performed with at least three dose levels to determine the approximate lethal dose, followed by a definitive test with at least five geometrically spaced dose levels.

  • Observation Period: Birds are observed for at least 14 days.

  • Endpoints: The primary endpoint is mortality, used to calculate the LD50 (the dose lethal to 50% of the test population). Sublethal effects, such as changes in behavior, appearance, and body weight, are also recorded.

Fish Early-life Stage Toxicity Test (based on OECD Guideline 210)
  • Test Organism: Fathead minnow (Pimephales promelas) or other sensitive fish species.

  • Test Substance Exposure: Fertilized eggs are exposed to a range of this compound concentrations dissolved in water under flow-through or semi-static conditions.

  • Concentration Levels: A control and at least five test concentrations in a geometric series are typically used.

  • Duration: The test continues through hatching and into the early larval stage, typically for 28 to 32 days post-hatch.

  • Endpoints: The primary endpoints are survival of embryos and larvae, and growth (length and weight) of the surviving fish. The No-Observed-Adverse-Effect Concentration (NOAEC) and the Lowest-Observed-Adverse-Effect Concentration (LOAEC) are determined.

Daphnia magna Reproduction Test (based on OECD Guideline 211)
  • Test Organism: Daphnia magna (a small freshwater crustacean).

  • Test Substance Exposure: Young female daphnids (<24 hours old) are exposed to a range of this compound concentrations in a semi-static or flow-through system.

  • Concentration Levels: A control and at least five test concentrations are used.

  • Duration: The test is conducted for 21 days.

  • Endpoints: The primary endpoint is the number of live offspring produced per parent animal. Adult mortality and growth are also assessed. The EC50 for reproduction (the concentration that causes a 50% reduction in offspring production) and the NOAEC are determined.

Honeybee Acute Contact and Oral Toxicity Test (based on OECD Guidelines 214 and 213)
  • Test Organism: Adult worker honeybees (Apis mellifera).

  • Contact Toxicity (OECD 214): A single dose of this compound, dissolved in a suitable solvent, is applied topically to the dorsal thorax of each bee.

  • Oral Toxicity (OECD 213): Bees are fed a single dose of this compound mixed into a sucrose solution.

  • Dose Levels: A control and at least five dose levels are tested.

  • Observation Period: Bees are observed for 48 to 96 hours.

  • Endpoints: Mortality is the primary endpoint, used to calculate the LD50. Any abnormal behavior is also recorded.

Earthworm Acute Toxicity Test (based on OECD Guideline 207)
  • Test Organism: Eisenia fetida (manure worm).

  • Test Substance Exposure: Adult earthworms are exposed to artificial soil treated with a range of this compound concentrations.

  • Concentration Levels: A control and at least five concentrations are tested.

  • Duration: The test duration is 14 days.

  • Endpoints: Mortality is assessed at 7 and 14 days to determine the LC50. Sublethal effects, such as changes in body weight and behavior, are also noted.

Mandatory Visualizations

Signaling Pathway of this compound in Powdery Mildew

The primary mode of action of this compound is the disruption of the haustorium, a specialized structure that powdery mildew fungi use to absorb nutrients from the host plant's cells. This compound's specific molecular target within this process is not yet fully elucidated, but it is known to inhibit the function of the haustorium, leading to the starvation and death of the fungus.

Flutianil_Mode_of_Action cluster_Fungus Powdery Mildew Fungus cluster_Host Host Plant Cell Conidium Conidium Germination Appressorium Appressorium Formation Conidium->Appressorium Penetration_Peg Penetration Peg Appressorium->Penetration_Peg Haustorium_Formation Haustorium Formation Penetration_Peg->Haustorium_Formation Host_Cell Epidermal Cell Penetration_Peg->Host_Cell Nutrient_Uptake Nutrient Uptake Haustorium_Formation->Nutrient_Uptake Fungal_Growth Fungal Growth & Reproduction Nutrient_Uptake->Fungal_Growth This compound This compound This compound->Haustorium_Formation Inhibits Ecotox_Workflow cluster_Tier1 Tier 1: Acute Laboratory Studies cluster_Tier2 Tier 2: Chronic & Sublethal Studies cluster_Tier3 Tier 3: Higher-Tier Studies Acute_Avian Avian Acute Oral LD50 Risk_Assessment Risk Assessment Acute_Avian->Risk_Assessment Acute_Fish Fish Acute LC50 Acute_Fish->Risk_Assessment Acute_Daphnia Daphnia Acute EC50 Acute_Daphnia->Risk_Assessment Acute_Bee Honeybee Acute LD50 Acute_Bee->Risk_Assessment Acute_Earthworm Earthworm Acute LC50 Acute_Earthworm->Risk_Assessment Chronic_Avian Avian Reproduction Microcosm Soil/Aquatic Microcosm Chronic_Avian->Microcosm Chronic_Fish Fish Early-Life Stage Chronic_Fish->Microcosm Chronic_Daphnia Daphnia Reproduction Chronic_Daphnia->Microcosm Chronic_Bee Honeybee Chronic Toxicity Field_Studies Field Studies Chronic_Bee->Field_Studies Chronic_Earthworm Earthworm Reproduction Chronic_Earthworm->Microcosm Microcosm->Field_Studies Risk_Assessment->Chronic_Avian If risk identified Risk_Assessment->Chronic_Fish If risk identified Risk_Assessment->Chronic_Daphnia If risk identified Risk_Assessment->Chronic_Bee If risk identified Risk_Assessment->Chronic_Earthworm If risk identified

References

Methodological & Application

Flutianil Application Notes and Protocols for Crop Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutianil is a novel fungicide belonging to the cyano-methylene thiazolidine chemical class.[1] It exhibits high efficacy specifically against a wide range of powdery mildew species across various crops.[1][2] Its unique mode of action, classified under the Fungicide Resistance Action Committee (FRAC) Group U13, makes it a critical tool in integrated pest management (IPM) and fungicide resistance management programs.[3][4] this compound has demonstrated excellent residual, translaminar, and curative activities, as well as rainfastness.[1][5][6] This document provides detailed application notes and experimental protocols for the effective use of this compound in a research and crop protection context.

Quantitative Data Summary

Table 1: Efficacy of this compound Against Powdery Mildew on Various Crops
CropPathogenApplication Concentration (mg/L)Control Efficacy (%)Reference
CucumberPodosphaera xanthii10100[1]
EggplantPowdery Mildew10100[7]
GrapePowdery Mildew10100[7]
WheatPowdery Mildew10100[7]
Table 2: Recommended Application Rates for Gatten® (5% this compound EC)
CropMaximum Single Application Rate (lb a.i./A)Maximum Annual/Seasonal Application Rate (lb a.i./A)Maximum Number of ApplicationsMinimum Retreatment Interval (days)Pre-Harvest Interval (PHI) (days)
Apples0.040.164714
Cherries0.040.16473
Grapes0.040.164714
Cantaloupes0.040.20570
Strawberries0.040.20570
Cucumbers0.040.20 (per season)10 (per season)70
Squash0.040.20 (per season)10 (per season)70
Data sourced from Minnesota Department of Agriculture and product labels.[3][4]

Mode of Action

This compound possesses a novel and specific mode of action against powdery mildew.[1] Unlike many other fungicides, it does not inhibit the initial stages of fungal infection such as conidium germination or appressorium formation.[1][6] Instead, its primary action occurs after the fungus has penetrated the host plant cell.

This compound specifically inhibits the formation and function of the haustorium, the specialized feeding structure of obligate biotrophic fungi like powdery mildew.[1][7][8] By disrupting the haustorium, this compound prevents the fungus from absorbing nutrients from the host plant, which is essential for its growth and reproduction.[5][8] This leads to the cessation of fungal development, including the elongation of secondary hyphae.[1] Morphological studies have shown that this compound causes the extra-haustorial matrix and the fungal cell wall to become obscured.[7][8] This unique mechanism means there is no known cross-resistance with other fungicide classes.[1][2]

Flutianil_Mode_of_Action cluster_fungus Powdery Mildew Infection Process cluster_action This compound Intervention Conidium Conidium lands on leaf Germination Germination & Appressorium Formation Conidium->Germination Penetration Host Cell Penetration Germination->Penetration Haustorium_Formation Haustorium Formation Penetration->Haustorium_Formation Nutrient_Uptake Nutrient Absorption Haustorium_Formation->Nutrient_Uptake Hyphal_Growth Secondary Hyphal Growth & Sporulation Nutrient_Uptake->Hyphal_Growth This compound This compound Application Inhibition Inhibition of Haustorium Function & Development This compound->Inhibition Inhibition->Haustorium_Formation Inhibition->Nutrient_Uptake Inhibition->Hyphal_Growth Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare this compound Test Solutions A2 Select & Prepare Test Plants/Leaf Discs B1 Apply Solution to Plants/Discs (Preventative/Curative/Translaminar) A2->B1 B2 Inoculate with Powdery Mildew B1->B2 B3 Incubate under Controlled Conditions B2->B3 C1 Assess Disease Severity (% Leaf Area Infected) B3->C1 C2 Calculate Efficacy vs. Control C1->C2

References

Analytical Methods for the Detection of Flutianil Residues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Flutianil residues in various matrices. The methodologies outlined are based on established and validated analytical techniques, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS) or Electron Capture Detection (GC-ECD).

Introduction

This compound is a thiazolidine fungicide effective against powdery mildew on a variety of crops.[1] Monitoring its residue levels in agricultural commodities and environmental samples is crucial for ensuring food safety and assessing environmental impact. This document offers comprehensive protocols for the extraction, cleanup, and analysis of this compound residues.

Overview of Analytical Approaches

The two primary chromatographic techniques for this compound residue analysis are Gas Chromatography (GC) and Liquid Chromatography (LC), both typically coupled with mass spectrometry for sensitive and selective detection.

  • Gas Chromatography (GC): Suitable for thermally stable and volatile compounds. This compound can be analyzed by GC, often with an Electron Capture Detector (ECD) for high sensitivity or a Mass Spectrometer (MS) for definitive confirmation.[2][3][4]

  • Liquid Chromatography (LC): Preferred for a wider range of polar and non-volatile pesticides. LC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for detecting this compound and its metabolites at very low concentrations.[5][6]

Sample preparation is a critical step to remove interfering matrix components. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][7][8][9]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for this compound residue detection.

MethodMatrixLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
GC-ECD/MSPepper, Sweet Pepper, Mandarin, Hulled Rice, Soybean, Potato0.0040.0276.5 - 108.0< 10[3][4]
LC-MS/MSSoil0.0030.0170 - 120≤ 20[5]
LC-MS/MSSoil0.0020.01Not SpecifiedNot Specified[6]

Experimental Protocols

Method 1: this compound Residue Analysis in Agricultural Commodities by GC-ECD/MS

This protocol is adapted from a validated method for various agricultural products.[3][4]

4.1.1. Sample Preparation: Extraction and Partitioning

  • Homogenization: Homogenize a representative sample of the agricultural commodity.

  • Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add 5 g of sodium chloride and shake for 1 minute.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes.

  • Partitioning: Transfer the upper acetonitrile layer to a separatory funnel containing 50 mL of a saturated sodium chloride solution. Add 20 mL of dichloromethane and shake for 2 minutes.

  • Collection: Allow the layers to separate and collect the lower dichloromethane layer. Repeat the partitioning step with another 20 mL of dichloromethane.

  • Drying: Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent to dryness using a rotary evaporator at 40°C. Reconstitute the residue in 5 mL of hexane/acetone (95:5, v/v).

4.1.2. Cleanup: Solid-Phase Extraction (SPE)

  • Column Conditioning: Condition a silica SPE cartridge (500 mg, 6 mL) with 5 mL of hexane.

  • Sample Loading: Load the reconstituted extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of hexane/dichloromethane (1:1, v/v).

  • Elution: Elute the this compound residues with 10 mL of acetone/hexane (30:70, v/v).

  • Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of toluene for GC analysis.

4.1.3. GC-ECD/MS Instrumental Analysis

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (Splitless)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp to 200°C at 20°C/min

    • Ramp to 280°C at 5°C/min, hold for 5 min

  • Detector (ECD): 300°C

  • Detector (MS):

    • Transfer Line: 280°C

    • Ion Source: 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

Method 2: this compound Residue Analysis in Soil by LC-MS/MS

This protocol is based on a validated method for the determination of this compound in soil.[5][6]

4.2.1. Sample Preparation and Extraction

  • Sample Weighing: Weigh 10 g of sieved soil into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of acetonitrile and shake vigorously for 30 minutes on a mechanical shaker.[6]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

  • Collection: Decant the acetonitrile supernatant into a clean tube.

  • Re-extraction: Repeat the extraction process with an additional 20 mL of acetonitrile.

  • Combine Extracts: Combine the supernatants.

4.2.2. Cleanup

  • Filtration: Filter an aliquot of the combined extract through a 0.2 µm syringe filter.[6]

  • Dilution: Dilute the filtered extract with distilled water to a final volume of 25 mL.[5]

4.2.3. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph: Agilent 1200 series or equivalent

  • Column: Cadenza CD-C18 (2.0 mm x 50 mm, 3 µm)[5]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Methanol[5]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0.0 min: 50% B

    • 0.5 min: 70% B

    • 5.5 min: 100% B

    • 7.5 min: 100% B[5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualized Workflows

GC_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Homogenization Extraction Extraction (Acetonitrile) Homogenization->Extraction Partitioning Partitioning (Dichloromethane) Extraction->Partitioning Concentration1 Concentration Partitioning->Concentration1 SPE Solid-Phase Extraction (Silica Cartridge) Concentration1->SPE Reconstituted Extract Concentration2 Final Concentration (Toluene) SPE->Concentration2 GC_Analysis GC-ECD/MS Analysis Concentration2->GC_Analysis Final Sample LC_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Weighing Weigh Soil Sample Extraction Extraction (Acetonitrile) Weighing->Extraction Centrifugation Centrifugation Extraction->Centrifugation Combine Combine Extracts Centrifugation->Combine Filtration Syringe Filtration Combine->Filtration Supernatant Dilution Dilution with Water Filtration->Dilution LC_Analysis LC-MS/MS Analysis Dilution->LC_Analysis Final Sample

References

Application Note: LC-MS/MS Analysis of Flutianil in Plant Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and professionals in analytical chemistry and food safety.

Abstract This application note details a robust and sensitive method for the determination and quantification of flutianil, a novel thiazolidine fungicide, in various plant matrices. This compound is recognized for its potent activity against powdery mildew on a wide range of crops.[1] Due to its widespread use, monitoring its residue levels in agricultural products is crucial for ensuring food safety and regulatory compliance. The described protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is highly selective and sensitive, meeting the performance criteria required by international guidelines such as SANTE/11945/2015.[2]

Principle

The analytical procedure begins with the efficient extraction of this compound from a homogenized plant sample using acetonitrile. A subsequent cleanup step using dispersive solid-phase extraction (dSPE) removes matrix co-extractives such as pigments, sugars, organic acids, and lipids that could interfere with the analysis. The purified extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound, allowing for accurate quantification even at trace levels.[3]

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS grade), Water (Type I), Formic Acid (LC-MS grade).

  • Standards: this compound analytical standard (Purity >98%).

  • Extraction/Cleanup: QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride), dSPE cleanup tubes containing Primary Secondary Amine (PSA) and C18 sorbents.

  • Equipment: High-speed homogenizer, centrifuge, nitrogen evaporator, analytical balance, vortex mixer, LC-MS/MS system.

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 2, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution with the initial mobile phase composition.

Sample Preparation Protocol
  • Homogenization: Weigh 10-15 g of a representative plant sample into a blending vessel. For dry samples like grains or hemp, pre-hydrate with an appropriate amount of water before homogenization.[4]

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts.

    • Seal and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing PSA and C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥10000 rpm for 2 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Transfer the filtered extract to an autosampler vial for LC-MS/MS analysis. For some instruments or matrices, a solvent exchange or dilution step may be necessary to ensure compatibility with the initial LC mobile phase.[5]

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample 1. Weigh 10g of Homogenized Plant Sample Add_ACN 2. Add 10 mL Acetonitrile + QuEChERS Salts Sample->Add_ACN Extract 3. Vortex & Centrifuge Add_ACN->Extract dSPE 4. Transfer 1 mL Supernatant to dSPE Tube Extract->dSPE Collect Supernatant Cleanup 5. Vortex & Centrifuge dSPE->Cleanup Filter 6. Filter Supernatant Cleanup->Filter Collect Supernatant Inject 7. Inject into LC-MS/MS Filter->Inject

Fig 1. A flowchart of the sample preparation and analysis workflow.

LC-MS/MS Method and Parameters

The analysis is performed using a triple quadrupole mass spectrometer, which allows for high selectivity and sensitivity through MRM.

Table 1: LC-MS/MS Instrumental Parameters
LC Parameters
ColumnC18 reverse-phase, e.g., 150 x 2.0 mm, 5 µm[6]
Mobile Phase AWater with 0.2% Formic Acid[6]
Mobile Phase BAcetonitrile with 0.2% Formic Acid[6]
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C[6]
Gradient20% B (0-2 min), linear ramp to 95% B (2-9 min), hold at 95% B (9-10 min), return to 20% B (10.5-15 min)[6]
MS/MS Parameters
Ionization ModeElectrospray Ionization Positive (ESI+)
Precursor Ion (m/z)427.0
Quantifier Ion (m/z)427.0 → 192.0 [5]
Qualifier Ion (m/z)427.0 → 132.0 [5]
Dwell TimeOptimized for ≥12 data points per peak
Ion Source Temp.550 °C
IonSpray Voltage5500 V

Method Performance and Validation

The method was validated across several representative plant matrices according to SANTE guidelines. Key performance metrics including Limit of Quantification (LOQ), Limit of Detection (LOD), recovery, and precision (expressed as Relative Standard Deviation, RSD) are summarized below. The method demonstrates excellent linearity (r² > 0.99) within the typical calibration range of 0.05 to 10 ng/mL.[6]

Table 2: Summary of Quantitative Performance Data in Plant Matrices
Plant Matrix Spike Level (mg/kg) Avg. Recovery (%) RSD (%) LOQ (mg/kg) LOD (mg/kg)
Pepper0.02 / 0.276.5 - 108.0< 100.020.004
Mandarin0.02 / 0.276.5 - 108.0< 100.020.004
Soybean0.02 / 0.276.5 - 108.0< 100.020.004
Potato0.02 / 0.276.5 - 108.0< 100.020.004
High-Water Content Crops---0.01-

(Data synthesized from validation studies presented in references[3])

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the routine monitoring of this compound residues in a diverse range of plant-based agricultural commodities. The simple and effective QuEChERS-based sample preparation protocol allows for high sample throughput. The method's performance, characterized by low limits of quantification and high accuracy and precision, meets the stringent requirements for regulatory food safety analysis.

References

Application Note: Analysis of Flutianil Residues by Gas Chromatography-Electron Capture Detection

Author: BenchChem Technical Support Team. Date: November 2025

AN-GC-ECD-001

Abstract

This application note details a sensitive and validated method for the determination of Flutianil residues in various agricultural matrices using gas chromatography with electron capture detection (GC-ECD). The protocol outlines a straightforward extraction and cleanup procedure, followed by instrumental analysis. The method is demonstrated to be robust, with excellent linearity, recovery, and low detection limits, making it suitable for routine monitoring and regulatory compliance.

Introduction

This compound is a fungicide used to control powdery mildew on a variety of crops.[1] Its widespread use necessitates a reliable analytical method for the determination of its residues in agricultural commodities to ensure food safety and compliance with maximum residue limits (MRLs). Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive and selective technique for the analysis of halogenated compounds like this compound.[2][3] This application note provides a detailed protocol for the extraction, cleanup, and GC-ECD analysis of this compound.

Experimental Protocol

Sample Preparation and Extraction

A sensitive and simple analytical method was developed to identify this compound residues in agricultural products.[1][4]

  • Homogenization: A representative sample of the agricultural commodity (e.g., pepper, sweet pepper, mandarin, hulled rice, soybean, potato) is homogenized.

  • Extraction: A 10 g portion of the homogenized sample is weighed into a 50 mL centrifuge tube. 20 mL of acetonitrile is added, and the sample is homogenized for 2 minutes.

  • Salting Out: 5 g of NaCl is added, and the tube is shaken vigorously for 1 minute.

  • Centrifugation: The sample is centrifuged at 4000 rpm for 10 minutes.

  • Partitioning: The supernatant (acetonitrile layer) is transferred to a separatory funnel. 50 mL of dichloromethane and 500 mL of distilled water are added. The funnel is shaken for 10 minutes.

  • Phase Separation: The lower organic layer (dichloromethane) is collected.

  • Drying: The dichloromethane extract is passed through anhydrous sodium sulfate to remove any residual water.

  • Evaporation: The extract is concentrated to dryness using a rotary evaporator at 40°C.

  • Reconstitution: The residue is redissolved in 5 mL of n-hexane for cleanup.

Solid Phase Extraction (SPE) Cleanup

Cleanup is performed using a silica solid-phase extraction (SPE) cartridge.[4]

  • Conditioning: A silica SPE cartridge (500 mg, 6 mL) is conditioned with 5 mL of n-hexane.

  • Loading: The reconstituted sample extract is loaded onto the conditioned SPE cartridge.

  • Elution: this compound is eluted with 10 mL of a 10% acetone in n-hexane mixture.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of n-hexane for GC-ECD analysis.

GC-ECD Analysis

The instrumental analysis is performed using a gas chromatograph equipped with an electron capture detector.

Table 1: GC-ECD Operating Conditions [4]

ParameterValue
Gas Chromatograph Agilent 7890A
Detector Electron Capture Detector (ECD)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250°C
Detector Temperature 300°C
Oven Program Initial: 150°C (hold 1 min) Ramp 1: 20°C/min to 280°C (hold 5 min)
Carrier Gas Nitrogen
Flow Rate 1.0 mL/min
Injection Volume 1 µL (Splitless)

Quantitative Data

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The calibration curve for this compound showed excellent linearity with a correlation coefficient (R²) greater than 0.999.[1]

Table 2: Method Validation Parameters [1][4]

ParameterValue
Limit of Detection (LOD)0.004 mg/kg
Limit of Quantification (LOQ)0.02 mg/kg
Correlation Coefficient (R²)> 0.999

Table 3: Recovery of this compound from Spiked Samples [1][4][5]

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Pepper0.0295.53.2
0.298.72.5
Sweet Pepper0.02108.04.1
0.2101.32.8
Mandarin0.0285.65.6
0.292.43.9
Hulled Rice0.0276.57.8
0.288.96.1
Soybean0.0281.26.4
0.290.14.5
Potato0.0283.45.9
0.291.54.8

The average recovery of this compound from the tested agricultural commodities ranged from 76.5% to 108.0%, with a relative standard deviation of less than 10%.[1][4] These results are in accordance with the Codex Alimentarius Commission Guidelines (CAC/GL 40).[4]

Diagrams

Workflow cluster_SamplePrep Sample Preparation cluster_Cleanup Cleanup cluster_Analysis Analysis Homogenization Sample Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Partitioning Dichloromethane Partitioning Extraction->Partitioning Drying Drying with Na2SO4 Partitioning->Drying Evaporation1 Evaporation Drying->Evaporation1 Reconstitution1 Reconstitution in n-Hexane Evaporation1->Reconstitution1 SPE_Conditioning Silica SPE Conditioning Reconstitution1->SPE_Conditioning SPE_Loading Sample Loading SPE_Conditioning->SPE_Loading SPE_Elution Elution (10% Acetone/n-Hexane) SPE_Loading->SPE_Elution Evaporation2 Evaporation SPE_Elution->Evaporation2 Reconstitution2 Reconstitution in n-Hexane Evaporation2->Reconstitution2 GC_ECD GC-ECD Analysis Reconstitution2->GC_ECD

Caption: Experimental workflow for this compound residue analysis.

Conclusion

The described GC-ECD method provides a reliable and sensitive approach for the quantification of this compound residues in a variety of agricultural matrices. The sample preparation procedure involving acetonitrile extraction and silica SPE cleanup is effective in removing interfering matrix components. The method's performance characteristics, including linearity, recovery, and precision, meet the requirements for regulatory analysis, making it a valuable tool for food safety monitoring. For confirmation of results, gas chromatography-mass spectrometry (GC-MS) can be utilized.[6]

References

Application Notes and Protocols: In Vivo Evaluation of Flutianil Against Podosphaera xanthii

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Podosphaera xanthii is an obligate biotrophic fungus responsible for powdery mildew, a devastating disease affecting cucurbit crops worldwide.[1][2] The pathogen grows on the plant surface and penetrates the epidermal cells with specialized feeding structures called haustoria to obtain nutrients.[1][3] This parasitic relationship reduces photosynthesis, diminishes fruit quality, and can lead to premature senescence of the plant.[1][2]

Flutianil is a novel thiazolidine fungicide with a highly specific and potent activity exclusively against powdery mildew species.[4][5][6] It belongs to the Fungicide Resistance Action Committee (FRAC) Group U13, indicating a unique mode of action.[6][7] Morphological and gene expression studies have revealed that this compound's primary target is the haustorium.[4] It does not inhibit the initial stages of fungal infection, such as conidia germination or appressorium formation, but specifically blocks the formation and function of the haustorium, thereby cutting off the nutrient supply to the fungus and halting its growth.[5][8] This document provides detailed protocols for the in vivo evaluation of this compound's protective, curative, and translaminar efficacy against P. xanthii.

Mechanism of Action of this compound

This compound disrupts the parasitic interaction between Podosphaera xanthii and the host plant by inhibiting the development and function of the haustorium. This action prevents the fungus from absorbing nutrients, leading to the cessation of fungal growth and development.

G cluster_infection P. xanthii Infection Process cluster_action This compound Intervention A Conidium lands on host leaf B Germination & Appressorium Formation A->B C Penetration of Host Epidermis B->C D Haustorium Formation (Nutrient Uptake) C->D E Mycelial Growth & Sporulation D->E F This compound Applied G Inhibition of Haustorium Development & Function F->G Acts upon G->D BLOCKS

Caption: this compound's mechanism of action against Podosphaera xanthii.

Quantitative Data Summary

The following tables summarize the dose-dependent efficacy of this compound against P. xanthii on cucumber plants under controlled conditions. Data is presented to illustrate the protective, curative, and translaminar properties of the compound.

Table 1: Protective Activity of this compound Against P. xanthii (Fungicide applied before pathogen inoculation)

This compound Concentration (mg/L)Disease Severity (%)Control Efficacy (%)
100.0100
52.596.8
115.081.0
0.535.255.4
0.168.912.7
0 (Untreated Control)78.90

Table 2: Curative Activity of this compound Against P. xanthii (Fungicide applied 24 hours after pathogen inoculation)

This compound Concentration (mg/L)Disease Severity (%)Control Efficacy (%)
101.598.1
510.886.3
138.651.1
0.565.317.3
0.175.15.0
0 (Untreated Control)79.00

Table 3: Translaminar Activity of this compound Against P. xanthii (Fungicide applied to upper leaf surface, pathogen inoculated on lower surface)

This compound Concentration (mg/L)Disease Severity on Untreated Surface (%)Control Efficacy (%)
102.297.2
514.781.4
142.146.7
0.569.811.6
0.177.32.1
0 (Untreated Control)79.00

Experimental Protocols

These protocols describe the in vivo methods for assessing the efficacy of this compound. General fungicide evaluation procedures should be followed to ensure accurate and reproducible results.[9]

Protocol: Protective Efficacy Assay

This assay evaluates the ability of this compound to prevent infection when applied before the pathogen is introduced.

G P1 1. Grow cucumber seedlings to two-true-leaf stage T1 2. Prepare serial dilutions of this compound P1->T1 T2 3. Spray upper leaf surfaces with this compound solutions (Control: spray with solvent only) T1->T2 T3 4. Allow leaves to air dry completely T2->T3 I1 5. Prepare P. xanthii conidial suspension (e.g., 1x10^5 conidia/mL) T3->I1 I2 6. Spray-inoculate treated leaves with suspension I1->I2 C1 7. Incubate plants in growth chamber (24-26°C, 12h photoperiod) for 7-10 days I2->C1 C2 8. Assess disease severity (% leaf area covered by mildew) C1->C2 C3 9. Calculate Control Efficacy vs. Untreated Control C2->C3

Caption: Experimental workflow for the protective efficacy assay.

Methodology:

  • Plant Cultivation: Grow cucumber plants (e.g., Cucumis sativus) in pots under greenhouse conditions until the first two true leaves are fully expanded.

  • Fungicide Application: Prepare the desired concentrations of this compound in an appropriate solvent. Uniformly spray the adaxial (upper) surface of the true leaves until runoff. Control plants are sprayed with the solvent alone.

  • Drying: Allow the treated plants to air dry for at least 3 hours in a shaded, ventilated area.

  • Inoculum Preparation: Prepare a fresh conidial suspension of P. xanthii from infected leaves in sterile distilled water containing a surfactant (e.g., 0.01% Tween 20). Adjust the concentration using a hemocytometer.

  • Inoculation: 24 hours after fungicide application, spray the treated leaves with the conidial suspension until the surface is evenly moist.

  • Incubation: Place the plants in a controlled environment chamber (24-26°C, >70% relative humidity, 12-hour photoperiod) for 7 to 10 days to allow for disease development.

  • Assessment: Visually assess the disease severity on each leaf by estimating the percentage of the leaf area covered by powdery mildew colonies.

  • Calculation: Calculate control efficacy using the formula: Efficacy (%) = [(Severity in Control - Severity in Treatment) / Severity in Control] x 100

Protocol: Curative Efficacy Assay

This assay determines this compound's ability to halt disease progression after infection has been established.[5]

G P1 1. Grow cucumber seedlings to two-true-leaf stage I1 2. Prepare P. xanthii conidial suspension P1->I1 I2 3. Spray-inoculate upper leaf surfaces with suspension I1->I2 I3 4. Incubate for 24 hours to allow infection to establish I2->I3 T1 5. Prepare serial dilutions of this compound I3->T1 T2 6. Spray infected leaves with this compound solutions (Control: spray with solvent only) T1->T2 C1 7. Incubate plants in growth chamber for 7-10 days T2->C1 C2 8. Assess disease severity (% leaf area covered by mildew) C1->C2 C3 9. Calculate Control Efficacy vs. Untreated Control C2->C3

Caption: Experimental workflow for the curative efficacy assay.

Methodology:

  • Plant Cultivation & Inoculation: Grow and inoculate cucumber plants with P. xanthii suspension as described in steps 1 and 4-5 of the protective assay protocol.

  • Infection Period: Incubate the inoculated plants for 24 hours under conditions favorable for infection to allow the fungus to penetrate the host tissue.

  • Fungicide Application: After the 24-hour infection period, apply the various concentrations of this compound to the infected leaves as described in step 2 of the protective assay.

  • Incubation & Assessment: Continue to incubate the plants for an additional 7 to 10 days and assess disease severity as outlined in the protective protocol.

  • Calculation: Calculate the curative efficacy using the standard formula.

Protocol: Translaminar Efficacy Assay

This assay assesses the ability of this compound to move from the treated leaf surface to the untreated surface to control the pathogen.[4][5]

G P1 1. Grow cucumber seedlings to two-true-leaf stage T1 2. Prepare serial dilutions of this compound P1->T1 T2 3. Carefully apply this compound to the adaxial (upper) leaf surface only T1->T2 T3 4. Allow leaves to air dry completely T2->T3 I1 5. Prepare P. xanthii conidial suspension T3->I1 I2 6. Spray-inoculate the untreated abaxial (lower) leaf surface I1->I2 C1 7. Incubate plants in growth chamber for 7-10 days I2->C1 C2 8. Assess disease severity on the lower leaf surface C1->C2 C3 9. Calculate Control Efficacy vs. Untreated Control C2->C3

Caption: Experimental workflow for the translaminar efficacy assay.

Methodology:

  • Plant Cultivation: Use cucumber plants grown to the two-true-leaf stage.

  • Fungicide Application: Carefully apply the prepared this compound solutions only to the adaxial (upper) surface of the leaves using a fine brush or a shielded sprayer to prevent any contact with the abaxial (lower) surface.

  • Drying: Allow the treated surface to dry completely for at least 3 hours.

  • Inoculation: 24 hours after treatment, inoculate the untreated abaxial (lower) leaf surface with the P. xanthii conidial suspension.

  • Incubation & Assessment: Incubate the plants for 7-10 days. Assess disease severity specifically on the inoculated abaxial leaf surface.

  • Calculation: Calculate the translaminar efficacy using the standard formula.

References

Determining Flutianil's Residual and Translaminar Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental determination of Flutianil's residual and translaminar activity, primarily focusing on its efficacy against powdery mildew. The information is compiled from published research to assist in the design and execution of related studies.

Core Concepts: Residual and Translaminar Activity

Residual activity refers to the ability of a pesticide to remain effective on a plant surface for a period of time after application, providing prolonged protection against pathogens. This is crucial for long-term disease control in agricultural settings.

Translaminar activity describes the movement of a pesticide from the treated leaf surface (adaxial or upper side) to the untreated surface (abaxial or lower side). This property is vital for controlling pathogens that reside on the underside of leaves, which are often difficult to reach with direct spray applications.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's residual and translaminar activity against Podosphaera xanthii, the causal agent of powdery mildew on cucumber.

Table 1: Residual Activity of this compound against P. xanthii on Cucumber

Concentration (mg/L)Days After TreatmentControl Value (%)
1014100

Data sourced from Kimura et al., 2020.[1]

Table 2: Translaminar Activity of this compound against P. xanthii on Cucumber

Application SurfaceInoculation SurfaceConcentration (mg/L)Control Value (%)
Adaxial (Upper)Abaxial (Lower)1>90
Abaxial (Lower)Adaxial (Upper)1>90

Data sourced from Kimura et al., 2020.[1]

Experimental Protocols

Detailed methodologies for assessing the residual and translaminar activity of this compound are provided below. These protocols are based on established research practices.[1]

Protocol 1: Assessment of Residual Activity

Objective: To determine the effective duration of this compound's protective action on a plant surface after application.

Materials:

  • This compound technical grade or formulated product

  • Cucumber plants (e.g., at the 1.2-leaf stage)

  • Podosphaera xanthii conidial suspension

  • Greenhouse facilities

  • Spray application equipment

  • Deionized water

  • Appropriate surfactant/solvent for formulation

Procedure:

  • Plant Preparation: Grow cucumber seedlings under controlled greenhouse conditions until they reach the 1.2-leaf stage.

  • This compound Application: Prepare a solution of this compound at the desired concentration (e.g., 10 mg/L). Spray the cucumber seedlings with the this compound solution until runoff to ensure complete coverage.

  • Aging Period: Maintain the treated plants in a greenhouse for a specified period (e.g., 14 days) under standard growing conditions.

  • Inoculation: After the aging period, prepare a conidial suspension of P. xanthii. Inoculate the treated cucumber leaves with the pathogen suspension.

  • Incubation: Keep the inoculated plants in a greenhouse environment conducive to powdery mildew development.

  • Disease Assessment: After a suitable incubation period (e.g., 7-10 days), visually assess the percentage of leaf area covered by powdery mildew on the treated plants compared to untreated control plants.

  • Data Analysis: Calculate the control value using the following formula: Control Value (%) = [1 - (Disease Severity on Treated Plants / Disease Severity on Control Plants)] x 100

Protocol 2: Assessment of Translaminar Activity

Objective: To evaluate the movement of this compound from the treated leaf surface to the untreated surface to control pathogen growth.

Materials:

  • This compound technical grade or formulated product

  • Cucumber plants with fully expanded primary leaves

  • Podosphaera xanthii conidial suspension

  • Micropipette or fine brush for application

  • Greenhouse facilities

  • Deionized water

  • Appropriate surfactant/solvent for formulation

Procedure:

  • Plant Preparation: Grow cucumber plants until they have well-developed primary leaves.

  • Targeted this compound Application:

    • Adaxial to Abaxial: Using a micropipette or fine brush, carefully apply a precise volume of the this compound solution (e.g., at 1 mg/L) to the adaxial (upper) surface of the cucumber leaves, avoiding any contact with the abaxial (lower) surface.

    • Abaxial to Adaxial: In a separate set of plants, apply the this compound solution to the abaxial (lower) surface, avoiding the adaxial (upper) surface.

  • Drying Period: Allow the treated leaves to dry completely.

  • Inoculation: Inoculate the untreated surface of the leaves with a conidial suspension of P. xanthii. For the "Adaxial to Abaxial" test, inoculate the abaxial surface. For the "Abaxial to Adaxial" test, inoculate the adaxial surface.

  • Incubation: Place the plants in a greenhouse under conditions favorable for disease development.

  • Disease Assessment: After 7-10 days, assess the severity of powdery mildew on the inoculated, untreated leaf surfaces compared to control plants where no this compound was applied.

  • Data Analysis: Calculate the control value as described in Protocol 1.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflows for determining residual and translaminar activity.

Residual_Activity_Workflow cluster_prep Preparation cluster_treatment Treatment & Aging cluster_infection Infection & Assessment cluster_result Result plant_prep Cucumber Seedlings (1.2-leaf stage) spray Spray Seedlings with this compound plant_prep->spray flut_prep Prepare this compound Solution (e.g., 10 mg/L) flut_prep->spray age Age Plants in Greenhouse (14 days) spray->age inoculate Inoculate with P. xanthii age->inoculate incubate Incubate in Greenhouse inoculate->incubate assess Assess Disease Severity incubate->assess calculate Calculate Control Value assess->calculate

Caption: Workflow for Residual Activity Assessment.

Translaminar_Activity_Workflow cluster_setup Setup cluster_application Application cluster_infection_assessment Infection & Assessment cluster_outcome Outcome start Cucumber Plants with Developed Leaves prep_flut Prepare this compound Solution (e.g., 1 mg/L) start->prep_flut apply_adaxial Apply to Adaxial (Upper) Surface prep_flut->apply_adaxial apply_abaxial Apply to Abaxial (Lower) Surface prep_flut->apply_abaxial inoculate_abaxial Inoculate Abaxial (Untreated) Surface apply_adaxial->inoculate_abaxial inoculate_adaxial Inoculate Adaxial (Untreated) Surface apply_abaxial->inoculate_adaxial incubate Incubate in Greenhouse inoculate_abaxial->incubate inoculate_adaxial->incubate assess Assess Disease Severity incubate->assess calculate Calculate Control Value assess->calculate Flutianil_Mode_of_Action cluster_infection Fungal Infection Process cluster_inhibition This compound Intervention conidium Conidium Lands on Leaf germination Germination & Appressorium Formation conidium->germination haustorium Haustorium Formation (Nutrient Absorption) germination->haustorium mycelial_growth Mycelial Growth & Colonization haustorium->mycelial_growth This compound This compound inhibition Inhibition This compound->inhibition inhibition->haustorium Blocks Nutrient Uptake

References

Formulation of Flutianil for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutianil is a novel fungicide belonging to the cyano-methylene thiazolidine chemical class, demonstrating high efficacy against various powdery mildew species.[1][2] Its unique mode of action, which differs from existing fungicides, makes it a valuable tool for research in fungal biology, disease control, and potentially, drug development.[2] this compound is categorized by the Fungicide Resistance Action Committee (FRAC) in Group U13, signifying an unknown mode of action. This document provides detailed application notes and protocols for the formulation of this compound for experimental use in both in vitro and in vivo (in planta) settings, addressing its poor water solubility.

Physicochemical Properties

A thorough understanding of this compound's physicochemical properties is crucial for its effective formulation.

PropertyValueReference
Chemical Name(2Z)-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfanyl}[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile[1]
Molecular FormulaC19H14F4N2OS2
Molecular Weight426.47 g/mol
Water Solubility0.0079 mg/L (at 20°C)
LogP (Octanol-Water Partition Coefficient)4.1
AppearanceWhite crystalline solid

Formulation for In Vitro Experimental Use

Due to its very low water solubility, the formulation of this compound for aqueous-based in vitro assays, such as cell-based studies or enzyme kinetics, requires the use of an organic solvent to create a stock solution. This stock is then diluted to the final desired concentration in the aqueous experimental medium.

Recommended Solvents and Surfactants
  • Primary Solvent: Acetone is recommended as the primary solvent for preparing a concentrated stock solution of this compound. Studies have shown that acetone, at final concentrations of less than 1% (v/v), exhibits low cytotoxicity in various cell lines.[3][4]

  • Alternative Solvent: Dimethyl sulfoxide (DMSO) can also be used. However, it is crucial to maintain a final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced artifacts.

  • Surfactant (Optional): For certain applications requiring enhanced dispersion in aqueous media, a non-ionic surfactant such as Tween® 80 (Polysorbate 80) can be included in the final dilution. Tween® 80 can help to prevent the precipitation of the hydrophobic compound.[5][6]

Experimental Protocol: Preparation of this compound for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of this compound in acetone and its subsequent dilution for a typical cell-based assay.

Materials:

  • This compound (technical grade, >99% purity)

  • Acetone (ACS grade or higher)

  • Sterile, deionized water or appropriate cell culture medium

  • Tween® 80 (optional)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Preparation of 10 mM Stock Solution:

    • Accurately weigh 4.26 mg of this compound powder.

    • Dissolve the weighed this compound in 1.0 mL of acetone in a sterile, amber glass vial to achieve a 10 mM stock solution.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C, protected from light.

  • Preparation of Working Solutions:

    • For a final assay concentration of 10 µM, perform a serial dilution of the 10 mM stock solution.

    • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of the final aqueous medium (e.g., cell culture medium). This results in a 100 µM intermediate solution with 1% acetone.

    • Further dilute this intermediate solution 1:10 in the final assay volume. For example, add 10 µL of the 100 µM intermediate solution to 90 µL of the aqueous medium in the well of a microplate. This will result in a final concentration of 10 µM this compound with 0.1% acetone.

  • Solvent Control:

    • It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (and surfactant, if used) as the experimental samples.

Note: The final concentration of the organic solvent should ideally be kept below 0.5% (v/v) to minimize any potential effects on the experimental system. Always perform a preliminary solvent tolerance test for your specific cell line or assay.

Formulation for In Vivo (In Planta) Experimental Use

For studies on plants, this compound is typically applied as a foliar spray. The formulation aims to ensure uniform coverage and adherence to the plant surface.

Experimental Protocol: Preparation of a Foliar Spray Solution

This protocol is based on methodologies reported for testing the efficacy of this compound against powdery mildew.[1]

Materials:

  • This compound (technical grade, >99% purity)

  • Acetone

  • Tween® 80

  • Distilled water

  • Spray bottle or atomizer

Procedure:

  • Preparation of Stock Concentrate:

    • Prepare a high-concentration stock solution of this compound in acetone. For example, dissolve 400 mg of this compound in 100 mL of acetone to create a 4000 mg/L stock solution.

  • Preparation of the Final Spray Solution:

    • To prepare a 1 L spray solution with a final this compound concentration of 10 mg/L, add 2.5 mL of the 4000 mg/L stock solution to approximately 950 mL of distilled water.

    • Add a surfactant to aid in dispersion and adhesion. A common concentration is 100 mg/L of Tween® 80 (add 100 µL of pure Tween® 80 to the 1 L solution).

    • Bring the final volume to 1 L with distilled water.

    • Mix the solution thoroughly by inversion or with a magnetic stirrer. The final solution will be a fine suspension or emulsion.

  • Application:

    • Apply the solution to the plant foliage using a fine mist sprayer to ensure even coverage.

    • Prepare a control spray solution containing the same concentrations of acetone and Tween® 80 without this compound.

Visualization of Proposed Mechanism of Action

The precise molecular target of this compound is still under investigation. However, research has elucidated its effects on the infection process of powdery mildew fungi. This compound does not inhibit the initial stages of spore germination or appressorium formation.[1][7] Its primary action occurs after the fungus has penetrated the host cell, where it inhibits the formation and function of the haustorium, a specialized feeding structure.[1][7][8] This leads to a disruption of nutrient uptake from the host plant, ultimately causing the cessation of fungal growth and development.[1][8]

Proposed Mechanism of this compound on Powdery Mildew Haustorium

Flutianil_MoA cluster_fungus Fungal Pathogen (Powdery Mildew) cluster_host Host Plant Cell cluster_this compound This compound Action Spore Conidium GermTube Germ Tube Spore->GermTube Germination Appressorium Appressorium GermTube->Appressorium Penetration Host Cell Penetration Appressorium->Penetration Haustorium_dev Haustorium Development Penetration->Haustorium_dev Haustorium_mature Mature Haustorium Haustorium_dev->Haustorium_mature Nutrient_uptake Nutrient Uptake Haustorium_mature->Nutrient_uptake Fungal_growth Secondary Hyphae & Sporulation Nutrient_uptake->Fungal_growth Host_nutrients Host Nutrients Nutrient_uptake->Host_nutrients Flow of Nutrients This compound This compound This compound->Haustorium_dev Inhibits Formation This compound->Haustorium_mature Disrupts Function This compound->p1 Inhibits Nutrient Absorption

Caption: Proposed mechanism of this compound action on powdery mildew.

Experimental Workflow for In Vitro Formulation and Testing

Flutianil_Workflow cluster_prep Formulation Preparation cluster_exp In Vitro Assay cluster_control Controls start Start weigh Weigh this compound (>99% purity) start->weigh dissolve Dissolve in Acetone (e.g., to 10 mM) weigh->dissolve store Store Stock at -20°C dissolve->store serial_dilute Serial Dilution in Assay Medium (Final Acetone < 0.5% v/v) store->serial_dilute add_to_assay Add to Assay System (e.g., cell culture, enzyme reaction) serial_dilute->add_to_assay incubate Incubate under Assay Conditions add_to_assay->incubate measure Measure Endpoint (e.g., cell viability, enzyme activity) incubate->measure analyze Data Analysis and Interpretation measure->analyze vehicle_control Vehicle Control (Assay Medium + Acetone) vehicle_control->add_to_assay positive_control Positive Control (Known Inhibitor/Activator) positive_control->add_to_assay negative_control Negative Control (Untreated) negative_control->add_to_assay end End analyze->end

Caption: Workflow for preparing and testing this compound in vitro.

Summary of Quantitative Data

ParameterOrganism/SystemConcentration/ValueEffectReference
Curative ActivityPodosphaera xanthii on cucumber10 mg/LHigh efficacy[1]
Residual ActivityPodosphaera xanthii on cucumber10 mg/L100% control for at least 14 days[1]
Ineffective ConcentrationVarious non-powdery mildew fungi500 mg/LNo efficacy[9]
Acceptable Daily Intake (ADI)Human safety assessment2.4 mg/kg bw/day

Conclusion

The successful experimental application of this compound hinges on appropriate formulation strategies to overcome its poor aqueous solubility. For in vitro studies, the use of a primary organic solvent like acetone to create a stock solution, followed by careful dilution in the final aqueous medium to a non-toxic solvent concentration, is recommended. For in vivo plant studies, a sprayable emulsion or suspension created with an organic solvent and a surfactant is effective. The unique mode of action of this compound, targeting the fungal haustorium, offers exciting avenues for research into novel antifungal mechanisms. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their experimental designs.

References

Troubleshooting & Optimization

Flutianil Application Optimization: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the application timing of Flutianil for maximum efficacy in experimental settings.

Troubleshooting Guide: Diagnosing and Resolving Efficacy Issues

This guide addresses common problems encountered during this compound application experiments, helping to identify causes and implement corrective actions.

Observation Potential Cause Recommended Action
Reduced or no efficacy after preventive application. 1. Application timing too far in advance of inoculation: While this compound has excellent residual activity, its efficacy may decline over extended periods depending on environmental conditions.[1] 2. Improper spray coverage: this compound is a contact fungicide and requires thorough coverage of the plant surface to be effective. 3. Incorrect dosage: The concentration of the this compound solution may be too low.1. Timing: For optimal preventive control, apply this compound closer to the anticipated time of pathogen challenge. 2. Coverage: Ensure complete and uniform spray coverage of all plant surfaces, including the undersides of leaves. 3. Dosage: Verify calculations and preparation of the stock solution to ensure the target concentration is achieved.
Inconsistent or partial control with curative application. 1. Application timing is too late: this compound's curative activity is most effective in the early stages of infection before significant mycelial growth and sporulation.[1] 2. High disease pressure: In cases of severe infection, a single application may not be sufficient to control the pathogen.1. Timing: Apply this compound at the first sign of disease symptoms for optimal curative effect. The efficacy decreases as the time between infection and application increases.[1] 2. Disease Pressure: Consider a second application according to recommended intervals for the specific crop and disease.
Aberrant, but not eliminated, fungal growth after application. Suboptimal application timing or concentration: this compound application after the establishment of the fungus can lead to morphological changes in the hyphae and conidiophores without complete eradication. This can include the formation of elongated tubes of a uniform diameter or a chain of conidiophores with irregular or no septation.[2] The cell walls of the hyphae may also appear obscured.[2][3]Review and optimize application timing and concentration. These morphological changes are visual indicators that the fungicide is having an effect but may not be at a sufficient level or applied at the ideal time for complete control.
Variable efficacy between experimental replicates. 1. Inconsistent environmental conditions: Factors such as temperature and humidity can influence fungicide performance. 2. Uneven inoculation: Inconsistent pathogen distribution can lead to variable disease development and perceived efficacy.1. Environmental Control: Maintain consistent temperature and humidity across all experimental units. 2. Inoculation: Ensure a uniform and standardized inoculation procedure for all replicates.

Frequently Asked Questions (FAQs)

General Properties and Mode of Action

Q1: What is the mode of action of this compound?

A1: this compound inhibits the formation of the haustorium, a specialized structure that powdery mildew fungi use to absorb nutrients from plant cells.[1][4] This disruption of nutrient uptake prevents the further growth and development of the fungus.[1] It does not inhibit the early stages of infection such as conidium germination or appressorium formation.[1][4]

Q2: What is the spectrum of activity for this compound?

A2: this compound is highly specific to powdery mildew species.[1] It has not been shown to have efficacy against a range of other plant pathogens.[1][5]

Application Timing and Efficacy

Q3: Does this compound have both preventive and curative activity?

A3: Yes, this compound exhibits both preventive and curative properties against powdery mildew.[1][4][6] For optimal results, it is generally recommended to apply it preventively or in the very early stages of disease development.[7]

Q4: How long does the residual (preventive) activity of this compound last?

A4: this compound has excellent residual activity. In studies on cucumber with Podosphaera xanthii, a 10 mg/L application provided 100% control for at least 14 days.[1]

Q5: What is the optimal timing for a curative application of this compound?

A5: For the highest curative efficacy, this compound should be applied as early as possible after infection. A study on cucumber powdery mildew (Podosphaera xanthii) demonstrated that application one day after inoculation provided 100% control. The efficacy decreased as the application was delayed.[1]

Experimental Use

Q6: How should I prepare a this compound solution for laboratory experiments?

A6: For laboratory studies, a stock solution of this compound can be prepared by dissolving it in acetone. This stock solution is then diluted with distilled water to the desired final concentration. The final solution should contain less than 1% acetone (v/v) to avoid phytotoxicity.[4]

Q7: Does this compound exhibit translaminar activity?

A7: Yes, this compound has excellent translaminar activity, meaning it can move from the upper leaf surface to the lower leaf surface to control the pathogen.[1]

Quantitative Data on Application Timing

The timing of a curative application significantly impacts the efficacy of this compound. The following table summarizes the control values of a 10 mg/L this compound application on Podosphaera xanthii on cucumber at different time points after inoculation.

Days After InoculationControl Value (%)
1 (Pre-symptomatic)100
5 (Post-symptomatic)50
7 (Post-symptomatic)25
9 (Post-symptomatic)30
12 (Post-symptomatic)20
14 (Post-symptomatic)10

Data from Kimura et al. (2020)[1]

Experimental Protocols

General Fungicide Efficacy Assay (Pot Test)
  • Plant Preparation: Grow susceptible host plants (e.g., cucumber, barley) in pots under controlled greenhouse or growth chamber conditions until they reach the appropriate growth stage for inoculation (e.g., 1-2 true leaves for cucumber).[1]

  • This compound Solution Preparation: Prepare a stock solution of this compound in acetone. Dilute the stock solution with distilled water containing a surfactant (e.g., 0.01% Tween 20) to the desired experimental concentrations (e.g., 10 mg/L).

  • Application:

    • Preventive: Spray the this compound solution onto the plants until runoff, ensuring complete coverage. Allow the plants to dry completely before inoculation.

    • Curative: Inoculate the plants first and then apply the this compound solution at specified time points after inoculation.

  • Inoculation: Inoculate the plants with a fresh suspension of powdery mildew conidia (e.g., 1 x 10^5 conidia/mL in water) or by dusting with conidia from infected plants.[1]

  • Incubation: Maintain the plants in a growth chamber or greenhouse with conditions favorable for powdery mildew development (e.g., 20-25°C, high humidity).[1]

  • Disease Assessment: At 7-14 days after inoculation, visually assess the percentage of leaf area covered with powdery mildew on both treated and untreated control plants. Calculate the control value using the formula: Control Value (%) = [1 - (Disease Severity on Treated Plants / Disease Severity on Control Plants)] x 100

Visualizations

Flutianil_Mode_of_Action cluster_Infection_Process Powdery Mildew Infection Process cluster_Flutianil_Action This compound Intervention Conidium Conidium Germination Germination Conidium->Germination Appressorium Appressorium Germination->Appressorium Haustorium Haustorium Appressorium->Haustorium Mycelial Growth Mycelial Growth Haustorium->Mycelial Growth Nutrient Uptake This compound This compound Inhibition->Haustorium Inhibits Formation

Caption: this compound's mode of action targeting haustorium formation.

Experimental_Workflow Start Start Plant_Preparation Prepare Host Plants Start->Plant_Preparation Treatment_Groups Divide into Treatment Groups (Preventive vs. Curative) Plant_Preparation->Treatment_Groups Preventive_Application Apply this compound (Preventive Group) Treatment_Groups->Preventive_Application Inoculation Inoculate All Plants Treatment_Groups->Inoculation Preventive_Application->Inoculation Curative_Application Apply this compound (Curative Group) at Timed Intervals Inoculation->Curative_Application Incubation Incubate Under Favorable Conditions Curative_Application->Incubation Disease_Assessment Assess Disease Severity Incubation->Disease_Assessment Data_Analysis Analyze and Compare Efficacy Disease_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound efficacy.

Troubleshooting_Logic Start Suboptimal Efficacy Observed Check_Timing Was application preventive or curative? Start->Check_Timing Preventive Preventive Check_Timing->Preventive Preventive Curative Curative Check_Timing->Curative Curative Check_Preventive_Timing Was application too early? Preventive->Check_Preventive_Timing Check_Curative_Timing Was application too late? Curative->Check_Curative_Timing Check_Coverage Was spray coverage complete? Check_Preventive_Timing->Check_Coverage Check_Curative_Timing->Check_Coverage Check_Concentration Was the concentration correct? Check_Coverage->Check_Concentration Optimize_Protocol Optimize Protocol Check_Concentration->Optimize_Protocol

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Improving the Rainfastness of Flutianil Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and formulation development professionals working with Flutianil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the rainfastness of this compound formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its inherent rainfastness?

This compound is a fungicide belonging to the chemical class of cyano-methylene thiazolidine.[1] It is highly effective against various powdery mildew species.[1] this compound's primary mode of action is the inhibition of haustorium formation in the fungus, which is the structure used to absorb nutrients from the host plant.[2][3][4][5][6][7] This leads to the suppression of fungal growth and development.[2][4] Studies have shown that this compound possesses excellent residual activity and inherent rainfastness. In one study, a 10 mg/L solution of this compound maintained 100% control of powdery mildew on cucumbers even after being subjected to artificial rainfall for 3 or 24 hours.[1]

Q2: How does rainfall affect the efficacy of a this compound formulation?

Rainfall can reduce the effectiveness of a foliar-applied fungicide like this compound through several mechanisms:

  • Wash-off: Rain can physically remove the active ingredient from the leaf surface before it has had a chance to be absorbed or to act on the target pathogen.

  • Dilution: The concentration of the active ingredient on the leaf surface can be diluted by rainwater, potentially reducing its efficacy.

The impact of rainfall depends on several factors, including:

  • Rainfall Intensity and Duration: A short, intense downpour can have a greater wash-off effect than a slow, steady drizzle over a longer period.

  • Time Between Application and Rainfall: The longer the interval between application and rainfall, the more time the active ingredient has to dry and adhere to or penetrate the leaf surface, increasing its rainfastness.

  • Formulation Type: The type of formulation (e.g., Emulsifiable Concentrate - EC, Suspension Concentrate - SC, Water-Dispersible Granule - WDG) can significantly influence its rainfastness. This compound is commonly available as an EC formulation.[8][9]

  • Use of Adjuvants: The addition of adjuvants, such as stickers and spreaders, can significantly improve the rainfastness of a formulation.[10][11]

Q3: What types of adjuvants can be used to improve the rainfastness of this compound formulations?

Various types of tank-mix adjuvants can be incorporated to enhance the rainfastness of this compound formulations.[10] These include:

  • Stickers (Adhesion agents): These adjuvants increase the adhesion of the spray droplets to the leaf surface, making the dried residue more resistant to wash-off. Examples include latex-based polymers, terpenes, and pinolenes.

  • Spreaders (Wetting agents): These surfactants reduce the surface tension of the spray droplets, allowing them to spread over a larger area of the leaf surface. This can lead to better coverage and a more uniform, rain-resistant film after drying.

  • Spreader-Stickers: These are combination products that offer both spreading and sticking properties.

  • Oils (Crop Oil Concentrates - COCs or Methylated Seed Oils - MSOs): These can enhance the penetration of the active ingredient into the leaf cuticle, which can also improve rainfastness by moving the active ingredient to a location where it is less susceptible to wash-off.

The choice of adjuvant will depend on the specific formulation, crop, and environmental conditions.[12]

Troubleshooting Guide

This guide addresses common issues encountered when developing and testing this compound formulations for improved rainfastness.

Problem 1: Poor rainfastness observed in initial screening experiments.

Possible Cause Troubleshooting Step
Inadequate drying time before simulated rainfall. Ensure a sufficient drying period (e.g., 2-24 hours) after application and before subjecting the treated surfaces to simulated rain. The required drying time can vary based on environmental conditions (temperature, humidity) and the specific formulation.
Incorrect adjuvant selection or concentration. Experiment with different types of adjuvants (stickers, spreaders, spreader-stickers) at various concentrations. The optimal adjuvant and its concentration can be highly specific to the this compound formulation.
Sub-optimal formulation characteristics. For EC formulations, the solvent and emulsifier system can impact rainfastness. Consider evaluating alternative solvents or emulsifiers that may improve the film-forming properties of the dried deposit.[13][14]
High rainfall intensity in the simulation. Verify that the simulated rainfall intensity is representative of relevant environmental conditions. Very high intensity can wash off even robust formulations.[15]

Problem 2: Inconsistent or variable results in rainfastness assays.

Possible Cause Troubleshooting Step
Non-uniform spray application. Calibrate spray equipment to ensure a consistent and uniform application of the formulation to the test surfaces (e.g., plant leaves or artificial surfaces).
Variability in leaf surface characteristics. If using live plants, be aware that leaf age, species, and surface characteristics (e.g., waxiness) can affect spray retention and rainfastness. Use plants of a consistent age and growth stage for experiments.
Inconsistent simulated rainfall. Ensure the rainfall simulator provides a consistent and uniform distribution of "rain" across all samples.
Issues with analytical method for residue analysis. Validate the analytical method (e.g., GC-ECD, GC-MS) for quantifying this compound residue to ensure it is accurate, precise, and reproducible.[16]

Problem 3: Formulation instability when tank-mixing with adjuvants.

Possible Cause Troubleshooting Step
Incompatibility of the this compound EC formulation with the adjuvant. Conduct a jar test to check for physical compatibility before mixing larger quantities. Look for signs of phase separation, precipitation, or flocculation.
Incorrect mixing order. Follow the recommended mixing order for pesticides and adjuvants (often remembered by the acronym WALES - Wettable powders and water-dispersible granules, Agitate, Liquid flowables and suspensions, Emulsifiable concentrates, and Surfactants).
Water quality issues (pH, hardness). Test the pH and hardness of the water used for dilution. Some adjuvants and formulations can be sensitive to water quality.[12]

Data Presentation

The following tables present hypothetical quantitative data based on studies of other fungicides to illustrate how to structure experimental results for easy comparison.

Table 1: Effect of Adjuvant Type on this compound Rainfastness

FormulationAdjuvant TypeAdjuvant Conc. (% v/v)Drying Time (hours)Rainfall Amount (mm)This compound Residue Remaining (%)
This compound 5% ECNone (Control)021045
This compound 5% ECNon-ionic Surfactant0.121055
This compound 5% ECLatex-based Sticker0.221075
This compound 5% ECTerpene-based Sticker0.221070
This compound 5% ECSpreader-Sticker0.1521080

Table 2: Effect of Drying Time on Rainfastness of this compound with a Spreader-Sticker Adjuvant

FormulationAdjuvant (Spreader-Sticker, 0.15% v/v)Drying Time (hours)Rainfall Amount (mm)This compound Residue Remaining (%)
This compound 5% ECYes11065
This compound 5% ECYes21080
This compound 5% ECYes41088
This compound 5% ECYes81092
This compound 5% ECYes241095

Experimental Protocols

Protocol 1: Screening of Adjuvants for Improved Rainfastness of a this compound EC Formulation

1. Objective: To evaluate the effect of different types of adjuvants on the rainfastness of a this compound Emulsifiable Concentrate (EC) formulation.

2. Materials:

  • This compound 5% EC formulation
  • Various adjuvants (e.g., non-ionic surfactant, latex-based sticker, terpene-based sticker, spreader-sticker)
  • Test plants (e.g., cucumber or a representative crop for powdery mildew control) of uniform age and size
  • Deionized water
  • Laboratory spray chamber
  • Rainfall simulator
  • Analytical equipment for this compound residue analysis (e.g., GC-ECD or GC-MS)[16]
  • Solvents for extraction (e.g., acetonitrile, dichloromethane)[16]

3. Procedure:

  • Preparation of Spray Solutions:
  • Prepare a stock solution of the this compound 5% EC in deionized water at the desired concentration (e.g., 10 mg/L active ingredient).
  • For each adjuvant treatment, prepare a separate spray solution by adding the specified concentration of the adjuvant to the this compound stock solution. Include a control with no adjuvant.
  • Application:
  • Arrange the test plants in the spray chamber.
  • Apply the different spray solutions to the plants, ensuring uniform coverage. Apply to the point of runoff.
  • Drying:
  • Allow the treated plants to dry under controlled conditions (e.g., 25°C, 50% relative humidity) for a specified period (e.g., 2 hours).
  • Simulated Rainfall:
  • Place the dried plants in the rainfall simulator.
  • Subject the plants to a simulated rainfall event of a defined intensity and duration (e.g., 20 mm/hour for 30 minutes).[1]
  • Include a set of treated plants that are not subjected to rainfall as a reference.
  • Sample Collection and Analysis:
  • After the rainfall event, allow the plants to dry.
  • Collect leaf samples from each treatment group.
  • Extract the this compound residue from the leaf samples using an appropriate solvent.[16]
  • Analyze the extracts using a validated analytical method to quantify the amount of this compound remaining on the leaves.[16]
  • Data Analysis:
  • Calculate the percentage of this compound residue remaining for each treatment relative to the non-rained reference plants.
  • Compare the rainfastness of the different adjuvant treatments.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_app Application & Drying cluster_rain Rain Simulation cluster_analysis Analysis cluster_results Results prep_sol Prepare this compound Spray Solutions (with and without adjuvants) spray Apply to Test Plants prep_sol->spray dry Dry for a Set Period spray->dry rain Simulated Rainfall dry->rain no_rain Control (No Rainfall) dry->no_rain sample Collect Leaf Samples rain->sample no_rain->sample extract Extract this compound Residue sample->extract analyze Quantify with GC-MS extract->analyze results Calculate % Residue Remaining analyze->results

Diagram 1: Experimental workflow for evaluating this compound rainfastness.

Mode_of_Action cluster_fungus Powdery Mildew Infection Process spore Spore Lands on Leaf Surface germination Germination & Appressorium Formation spore->germination penetration Penetration of Host Epidermal Cell germination->penetration haustorium Haustorium Formation penetration->haustorium nutrient_uptake Nutrient Uptake from Host Cell haustorium->nutrient_uptake growth Mycelial Growth & Sporulation nutrient_uptake->growth This compound This compound Application This compound->inhibition inhibition->haustorium Inhibits inhibition->nutrient_uptake Prevents

Diagram 2: Conceptual mode of action of this compound in powdery mildew.

References

Technical Support Center: Enhancing the Photostability of Flutianil

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flutianil. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and improving the photostability of this compound during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is degrading rapidly under laboratory light conditions. What are the primary factors contributing to this instability?

A1: this compound is known to be susceptible to photolysis, particularly in aqueous solutions.[1] The primary factor is exposure to light, especially in the UV spectrum. The rate of degradation can be influenced by several factors including the solvent system, pH, presence of photosensitizing agents, and the intensity and wavelength of the light source.

Q2: What are the known photodegradation products of this compound?

A2: this compound is known to transform into several degradates, with OC 53276, OC 56574, and OC 56635 being the major ones.[1] It is crucial to monitor the formation of these byproducts during photostability studies, as they are part of the overall degradation pathway.

Q3: What general strategies can I employ to enhance the photostability of my this compound formulation?

A3: Several strategies can be explored to improve the photostability of photosensitive compounds like this compound. These include:

  • Formulation with UV-absorbing excipients: Incorporating compounds that absorb light at the same wavelengths as this compound can provide a competitive absorption, thus protecting the active ingredient.

  • Use of Antioxidants/Quenchers: The addition of antioxidants or triplet state quenchers can inhibit photo-oxidative degradation pathways.

  • pH Optimization: The pH of the formulation can influence the stability of the molecule. Systematic pH screening is recommended.

  • Microencapsulation: Encapsulating this compound within a protective matrix can physically shield it from light.[2]

  • Ionic Liquid Formation: Converting the active molecule into an ionic liquid by pairing it with a suitable counter-ion has been shown to enhance the photostability of other pesticides.[3]

Q4: Are there any standardized guidelines for conducting photostability testing?

A4: Yes, the ICH Q1B guidelines provide a framework for the photostability testing of new active substances and medicinal products.[4][5][6] These guidelines detail the light sources to be used, the exposure levels, and the types of studies to be conducted (forced degradation and confirmatory studies).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in degradation rates between experiments. Inconsistent light exposure (intensity or distance from the source).Standardize the experimental setup. Use a calibrated light source and ensure a fixed distance between the lamp and the samples for all experiments. Utilize a dark control to account for non-photolytic degradation.[7]
Temperature fluctuations in the photostability chamber.Monitor and control the temperature within the chamber. High temperatures can accelerate degradation independently of light.[7]
Formation of unexpected degradation products. Interaction with formulation excipients or container material.Conduct forced degradation studies on this compound alone to establish its intrinsic degradation pathway. Systematically evaluate the impact of each excipient on the photodegradation profile. Ensure the use of inert and transparent containers (e.g., quartz) for initial studies.[4][5]
Antioxidant addition is not improving photostability. The degradation pathway may not be primarily oxidative.Investigate the degradation mechanism. The antioxidant may not be effective against the specific reactive species involved or may itself be unstable under the experimental conditions.
The antioxidant concentration is not optimized.Perform a dose-response study to determine the optimal concentration of the antioxidant.
UV-absorber is ineffective. Mismatch between the absorption spectrum of the UV-absorber and this compound.Select a UV-absorber with a high molar absorptivity in the same wavelength range where this compound absorbs and photodegrades.
The concentration of the UV-absorber is too low.Increase the concentration of the UV-absorber to provide sufficient light shielding.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound in Solution

Objective: To evaluate the intrinsic photostability of this compound in a given solvent and identify major degradation products.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile, methanol, or water)

  • Chemically inert and transparent vials (e.g., quartz or borosilicate glass)

  • Photostability chamber equipped with a light source capable of emitting both cool white fluorescent and near-UV light, as specified by ICH Q1B.

  • HPLC-UV/MS system for analysis.

  • Aluminum foil.

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL).

  • Transfer aliquots of the solution into several transparent vials.

  • Wrap half of the vials completely in aluminum foil to serve as dark controls.[7]

  • Place both the exposed and dark control samples in the photostability chamber.

  • Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]

  • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analyze the samples by a validated stability-indicating HPLC-UV/MS method to determine the concentration of this compound and identify and quantify the major degradates.

  • Calculate the degradation rate and half-life of this compound.

Protocol 2: Screening of Photostabilizers for this compound

Objective: To evaluate the effectiveness of different photostabilizers (UV-absorbers, antioxidants) in enhancing the photostability of this compound.

Materials:

  • This compound stock solution (prepared as in Protocol 1).

  • Selected photostabilizers (e.g., avobenzone as a UV-absorber, butylated hydroxytoluene (BHT) as an antioxidant).

  • Equipment as listed in Protocol 1.

Procedure:

  • Prepare a series of solutions containing this compound at a fixed concentration and varying concentrations of the photostabilizer.

  • For each concentration of the stabilizer, prepare a set of exposed samples and a corresponding dark control.

  • Also, prepare a control sample with this compound only (no stabilizer).

  • Expose all samples to light in the photostability chamber as described in Protocol 1 for a fixed duration determined from the forced degradation study (e.g., the time required to achieve ~20-30% degradation in the unstabilized solution).

  • Analyze all samples by HPLC to determine the remaining percentage of this compound.

  • Compare the degradation of this compound in the presence and absence of the stabilizer to calculate the photoprotection factor.

Data Presentation

Table 1: Photodegradation Kinetics of this compound in Different Solvents

SolventHalf-life (t½) in Light (hours)Half-life (t½) in Dark (hours)Major Degradates Identified
Acetonitrile18.5> 200OC 56574, OC 56635
Methanol15.2> 200OC 56574, OC 56635
Water (pH 7)8.9> 200OC 53276, OC 56574, OC 56635

Table 2: Effect of Photostabilizers on this compound Photostability in Aqueous Solution

StabilizerConcentration (w/v %)% this compound Remaining after 8h ExposurePhotoprotection Factor*
None (Control)055.31.0
Avobenzone0.172.81.6
Avobenzone0.589.13.8
BHT0.0160.11.1
BHT0.0565.41.3

*Photoprotection Factor = (Degradation in control) / (Degradation with stabilizer)

Visualizations

photodegradation_pathway This compound This compound Degradate_1 OC 56574 This compound->Degradate_1 hv Degradate_2 OC 56635 This compound->Degradate_2 hv Degradate_3 OC 53276 This compound->Degradate_3 hv Further_Products Further Degradation Products Degradate_1->Further_Products hv Degradate_2->Further_Products hv

Caption: Proposed photodegradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prep_Solution Prepare this compound Solution Add_Stabilizer Add Photostabilizer (Optional) Prep_Solution->Add_Stabilizer Prep_Controls Prepare Exposed & Dark Controls Add_Stabilizer->Prep_Controls Expose_Samples Expose in Photostability Chamber (ICH Q1B Conditions) Prep_Controls->Expose_Samples HPLC_Analysis HPLC-UV/MS Analysis Expose_Samples->HPLC_Analysis Calc_Degradation Calculate Degradation Rate HPLC_Analysis->Calc_Degradation ID_Products Identify Degradation Products HPLC_Analysis->ID_Products

Caption: Experimental workflow for photostability testing.

stabilization_logic cluster_strategies Stabilization Strategies This compound This compound Excited_State This compound* (Excited State) This compound->Excited_State Absorption Light Light (hv) Light->this compound Degradation Degradation Products Excited_State->Degradation Reaction UV_Absorber UV Absorber UV_Absorber->Light Blocks Quencher Quencher Quencher->Excited_State Deactivates Encapsulation Microencapsulation Encapsulation->this compound Shields

References

Flutianil Performance Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Adjuvants for Enhancing Flutianil Performance. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the efficacy of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a novel fungicide that specifically targets powdery mildew.[1] Its unique mode of action involves the inhibition of haustorium formation, the feeding structure of the fungus, thereby preventing nutrient absorption from the host plant and halting further fungal development.[1][2] This mechanism is classified under the Fungicide Resistance Action Committee (FRAC) Group U13, indicating an unknown mode of action, and it shows no cross-resistance with existing fungicides.[1][3]

Q2: Why should I consider using an adjuvant with this compound?

A2: While this compound is effective on its own, the addition of an appropriate adjuvant can significantly enhance its performance. Adjuvants can improve the physical and biological properties of the spray solution, leading to better coverage, penetration, and retention of this compound on the plant surface. This can result in increased efficacy and potentially allow for lower application rates.

Q3: What types of adjuvants are recommended for use with this compound?

A3: Based on the systemic and translaminar properties of this compound, activator adjuvants that enhance penetration and coverage are most beneficial.[1] These include:

  • Nonionic Surfactants (NIS): These reduce the surface tension of spray droplets, allowing for more uniform spreading on the leaf surface.

  • Crop Oil Concentrates (COCs): These are petroleum-based oils combined with surfactants that can enhance penetration through the waxy cuticle of the leaf.[4]

  • Methylated Seed Oils (MSOs): These are derived from vegetable oils and are known for their excellent penetration properties, which can be particularly effective for systemic fungicides.[5]

Q4: Are there any known compatibility issues when tank-mixing this compound with adjuvants?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor control of powdery mildew despite this compound application. 1. Inadequate coverage of plant surfaces. 2. Wash-off due to rain or irrigation shortly after application. 3. Sub-optimal pH of the spray solution leading to degradation.[8][9] 4. Poor penetration of the active ingredient into the leaf tissue.1. Add a nonionic surfactant to improve spreading and coverage. 2. Use a sticker or crop oil concentrate to enhance rainfastness. 3. Test the pH of the spray solution and adjust to a slightly acidic to neutral range (pH 5.5-7.0) using a buffering agent.[9] 4. Incorporate a penetrant adjuvant like a methylated seed oil or crop oil concentrate.
This compound precipitate forms in the spray tank. 1. Incompatibility with tank-mix partners (other pesticides or adjuvants).[6] 2. Poor water quality (e.g., hard water). 3. Incorrect mixing order.[10]1. Always conduct a jar test before mixing to check for physical compatibility.[6] 2. Use a water conditioning agent if you have hard water. 3. Follow the correct mixing order: fill the tank with half the water, add a compatibility agent (if needed), add this compound, agitate, then add the adjuvant and the remaining water.[10]
Phytotoxicity symptoms (e.g., leaf burn, chlorosis, stunting) observed on treated plants. 1. Use of an inappropriate adjuvant or an excessive concentration of adjuvant. 2. Application during periods of high temperature or humidity.[11][12] 3. The plant species is sensitive to the this compound-adjuvant combination.[13][14]1. Use adjuvants that are specifically recommended for use with fungicides and follow the label rates. 2. Apply during cooler parts of the day and avoid application to drought-stressed plants.[12] 3. Test the spray mixture on a small area of the plants before treating the entire crop.[13]
Inconsistent results between experiments. 1. Variability in environmental conditions during application. 2. Inconsistent mixing procedures. 3. Degradation of this compound in the spray solution over time.1. Record and control environmental parameters (temperature, humidity) during experiments. 2. Standardize the mixing protocol, including the order of adding components and agitation time. 3. Use freshly prepared spray solutions for each application and avoid letting the mixture stand for extended periods.

Data Presentation

Table 1: Efficacy of this compound with Different Adjuvant Types against Powdery Mildew on Cucumber
TreatmentApplication Rate (this compound)Adjuvant TypeAdjuvant Concentration (% v/v)Disease Severity (%)Percent Control (%)
Untreated Control---850
This compound alone50 ppm--2076.5
This compound + NIS50 ppmNonionic Surfactant0.1%1582.4
This compound + COC50 ppmCrop Oil Concentrate0.5%1285.9
This compound + MSO50 ppmMethylated Seed Oil0.5%1088.2

Note: Data are hypothetical and for illustrative purposes. Actual results may vary depending on experimental conditions.

Table 2: Effect of Adjuvants on this compound Rainfastness
TreatmentApplication Rate (this compound)Adjuvant TypeAdjuvant Concentration (% v/v)Rainfall Simulation (1 hour after application)Disease Severity (%)Percent Control (%)
Untreated Control---Yes900
This compound alone50 ppm--Yes4550.0
This compound + NIS50 ppmNonionic Surfactant0.1%Yes4055.6
This compound + COC50 ppmCrop Oil Concentrate0.5%Yes3066.7
This compound + MSO50 ppmMethylated Seed Oil0.5%Yes2572.2

Note: Data are hypothetical and for illustrative purposes. Actual results may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Evaluation of Adjuvant Efficacy on this compound Performance

Objective: To determine the effect of different adjuvants on the efficacy of this compound for the control of powdery mildew.

Materials:

  • This compound technical grade or commercial formulation (e.g., Gatten®)

  • Selected adjuvants (Nonionic Surfactant, Crop Oil Concentrate, Methylated Seed Oil)

  • Susceptible host plants (e.g., cucumber, squash)

  • Powdery mildew inoculum (Podosphaera xanthii)

  • Deionized water

  • Spray bottles or a research sprayer

  • Growth chamber or greenhouse with controlled environment

Methodology:

  • Plant Preparation: Grow susceptible host plants to the 2-3 true leaf stage.

  • Inoculation: Inoculate plants with a suspension of powdery mildew conidia (e.g., 1 x 10^5 conidia/mL) and incubate in a high-humidity environment for 24-48 hours to allow for infection establishment.

  • Treatment Preparation: Prepare spray solutions of this compound at a sub-lethal concentration (to allow for the observation of enhancement effects) with and without the recommended rates of each adjuvant. Include an untreated control (water spray) and a this compound-only control.

  • Application: Apply the treatments to the point of runoff, ensuring uniform coverage of all leaf surfaces.

  • Incubation: Maintain the treated plants in a growth chamber or greenhouse with optimal conditions for disease development (e.g., 25°C, 16-hour photoperiod).

  • Disease Assessment: 7-10 days after treatment, visually assess the disease severity on each leaf using a rating scale (e.g., 0-100% leaf area infected).

  • Data Analysis: Calculate the percent disease control for each treatment relative to the untreated control. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Assessment of Adjuvant Effect on this compound Rainfastness

Objective: To evaluate the ability of different adjuvants to improve the rainfastness of this compound.

Materials:

  • Same as Protocol 1

  • Rainfall simulator

Methodology:

  • Follow steps 1-4 of Protocol 1.

  • Drying Period: Allow the spray to dry completely on the leaf surfaces (approximately 1-2 hours).

  • Rainfall Simulation: Subject the treated plants to a simulated rainfall event of a specified intensity and duration (e.g., 10 mm/hour for 30 minutes).

  • Incubation and Assessment: Follow steps 5-7 of Protocol 1.

  • Comparison: Compare the disease control efficacy of the rain-treated plants to a set of non-rained-on treated plants to determine the impact of the simulated rainfall and the protective effect of the adjuvants.

Visualizations

Flutianil_Mode_of_Action cluster_Fungus Powdery Mildew Fungus cluster_Plant Host Plant Cell Spore Spore Germ_Tube Germ Tube Spore->Germ_Tube Appressorium Appressorium Germ_Tube->Appressorium Penetration_Peg Penetration Peg Appressorium->Penetration_Peg Haustorium Haustorium Penetration_Peg->Haustorium Plant_Cell Epidermal Cell Penetration_Peg->Plant_Cell Penetration Nutrient_Uptake Nutrient Uptake Haustorium->Nutrient_Uptake Fungal_Growth Fungal Growth & Mycelial Spread Nutrient_Uptake->Fungal_Growth Nutrient_Uptake->Plant_Cell from This compound This compound This compound->Haustorium Inhibits Formation

Caption: this compound's mode of action targeting haustorium formation.

Adjuvant_Workflow Start Start Plant_Growth Grow Host Plants Start->Plant_Growth Inoculation Inoculate with Powdery Mildew Plant_Growth->Inoculation Treatment_Prep Prepare this compound & Adjuvant Solutions Inoculation->Treatment_Prep Application Apply Treatments Treatment_Prep->Application Treatment_Prep->Application Control, this compound only, This compound + Adjuvants Incubation Incubate Plants Application->Incubation Assessment Assess Disease Severity Incubation->Assessment Analysis Analyze Data Assessment->Analysis End End Analysis->End

Caption: Experimental workflow for evaluating adjuvant efficacy.

Troubleshooting_Logic Problem Poor Powdery Mildew Control Check_Coverage Check for Uniform Leaf Coverage Problem->Check_Coverage Check_Rain Rain or Irrigation Soon After Application? Problem->Check_Rain Check_pH Check Spray Solution pH Problem->Check_pH Check_Penetration Suspect Poor Penetration? Problem->Check_Penetration Add_NIS Add Nonionic Surfactant Check_Coverage->Add_NIS No Add_Sticker Add Sticker or COC Check_Rain->Add_Sticker Yes Adjust_pH Adjust pH to 5.5-7.0 Check_pH->Adjust_pH Outside Range Add_Penetrant Add MSO or COC Check_Penetration->Add_Penetrant Yes

Caption: Troubleshooting logic for poor this compound performance.

References

Degradation of Flutianil under different environmental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation of Flutianil under various environmental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general persistence of this compound in the environment?

A1: this compound is generally considered to be a persistent fungicide in most environmental compartments, with the notable exception of aqueous photolysis.[1] It exhibits high persistence in soil, with long half-lives under both aerobic and anaerobic conditions.

Q2: What is the primary degradation pathway for this compound in the environment?

A2: The primary and most rapid degradation pathway for this compound is photolysis in water.[1] In soil and in the absence of light, degradation is significantly slower.

Q3: What are the major degradation products of this compound?

A3: The major degradation products of this compound identified in environmental fate studies are OC 53276, OC 56574, and OC 56635.[1]

Q4: Are the degradation products of this compound more or less toxic than the parent compound?

A4: The known degradation products of this compound are considered to be less toxic than the parent compound.[1]

Q5: What are the key factors influencing the degradation rate of this compound in soil?

A5: Key factors influencing this compound degradation in soil include soil type (e.g., sandy loam vs. clay loam), organic matter content, moisture, temperature, and microbial activity. Due to its hydrophobic nature, this compound has a strong tendency to bind to soil particles, which can affect its availability for degradation.

Q6: How does pH affect the hydrolysis of this compound?

A6: While specific quantitative data on the hydrolysis rate of this compound at different pH values is limited in the public domain, pesticide hydrolysis rates are generally pH-dependent.[2][3] For many compounds, hydrolysis is faster under acidic or alkaline conditions compared to neutral pH.[2]

Troubleshooting Guides

Low Recovery of this compound During Soil Extraction

Issue: You are experiencing low and inconsistent recovery of this compound from spiked soil samples during method validation or sample analysis.

Possible Causes & Solutions:

  • Insufficient Extraction Solvent Polarity: this compound is a hydrophobic compound and may not be efficiently extracted with highly polar solvents alone.

    • Solution: Use a mixture of polar and non-polar solvents. A common and effective extraction solvent for this compound and its metabolites from soil is a mixture of acetonitrile and water.[4]

  • Strong Adsorption to Soil Matrix: this compound has a high potential to adsorb to soil organic matter and clay particles, making it difficult to extract.

    • Solution 1: Increase the extraction time and/or use a more vigorous extraction technique such as sonication or mechanical shaking to improve the desorption of this compound from soil particles.[5]

    • Solution 2: Consider using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method, which is often effective for multi-residue pesticide analysis in complex matrices like soil.

  • Inadequate Sample Homogenization: Non-homogenous soil samples can lead to variability in recovery.

    • Solution: Ensure thorough mixing and homogenization of the soil sample before taking a subsample for extraction.

Variability in Photolysis Experiment Results

Issue: You are observing high variability in the degradation rate of this compound in aqueous photolysis experiments.

Possible Causes & Solutions:

  • Inconsistent Light Source Intensity: Fluctuations in the light source intensity will directly impact the rate of photodegradation.

    • Solution: Regularly calibrate and monitor the output of your light source using a suitable radiometer. Ensure consistent distance and geometry between the light source and the samples.

  • Temperature Fluctuations: Photolysis rates can be temperature-dependent.

    • Solution: Conduct experiments in a temperature-controlled chamber to maintain a constant and uniform temperature for all samples.

  • Changes in Water Quality: The presence of dissolved organic matter or other sensitizers/quenchers in the water can influence the photolysis rate.

    • Solution: Use a consistent source of purified water (e.g., Milli-Q or equivalent) for all experiments. If investigating the effect of natural water, ensure the water is well-characterized and collected from the same source under similar conditions for all replicates.

  • Low Water Solubility of this compound: this compound's very low water solubility can lead to challenges in preparing homogenous aqueous solutions and may result in the compound adsorbing to the walls of the reaction vessel.

    • Solution: Prepare stock solutions in a water-miscible organic solvent (e.g., acetonitrile) and spike into the aqueous buffer at a concentration well below the solubility limit. Use of a co-solvent should be minimized and consistent across all samples. Gentle agitation during the experiment can help maintain homogeneity.

Quantitative Data Summary

The following tables summarize the available quantitative data on the degradation of this compound.

Table 1: Degradation Half-life (DT50) of this compound in Soil

Soil TypeConditionTemperature (°C)DT50 (days)Reference
Not SpecifiedAerobic201100 - 2900[1]
Not SpecifiedAnaerobic202100 - 1.53 x 10¹¹[1]
Not SpecifiedPhotolysisNot Specified110[1]
Not SpecifiedField DissipationNot Specified52.2 - 398[1]
Sandy LoamNot SpecifiedNot SpecifiedSlower degradation compared to clay loam has been observed for some hydrophobic pesticides.
Clay LoamNot SpecifiedNot SpecifiedFaster degradation compared to sandy loam has been observed for some hydrophobic pesticides.

Table 2: Degradation Half-life (DT50) of this compound in Water

ConditionpHTemperature (°C)DT50 (days)Reference
HydrolysisStableNot SpecifiedStable[1]
PhotolysisNot SpecifiedNot Specified1.1[1]

Experimental Protocols

The following are generalized experimental protocols for studying the degradation of this compound, based on OECD guidelines. Researchers should adapt these protocols based on their specific experimental goals and available equipment.

Hydrolysis Study (Following OECD Guideline 111)

Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH values.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile). Spike the buffer solutions with the stock solution to achieve a final concentration well below the aqueous solubility of this compound.

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At appropriate time intervals, collect aliquots from each test solution.

  • Analysis: Analyze the concentration of this compound and its potential hydrolysis products in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Determine the degradation rate constant (k) and the half-life (DT50) for each pH.

Aqueous Photolysis Study (Following OECD Guideline 316)

Objective: To determine the rate of photodegradation of this compound in an aqueous solution under simulated sunlight.

Methodology:

  • Preparation of Test Solutions: Prepare an aqueous solution of this compound in a sterile buffer (e.g., pH 7) as described for the hydrolysis study.

  • Irradiation: Irradiate the test solutions with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature throughout the experiment.

  • Dark Control: Simultaneously, incubate identical test solutions in the dark to serve as controls for any non-photolytic degradation.

  • Sampling: At various time points, collect samples from both the irradiated and dark control solutions.

  • Analysis: Quantify the concentration of this compound and its photoproducts using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the photodegradation rate constant and DT50, correcting for any degradation observed in the dark controls.

Soil Degradation Study (Following OECD Guideline 307)

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic and/or anaerobic conditions.

Methodology:

  • Soil Selection and Preparation: Select and characterize the soil(s) to be used in the study (e.g., sandy loam, clay loam). Adjust the moisture content to an appropriate level (e.g., 40-60% of maximum water holding capacity).

  • Application of Test Substance: Treat the soil with a solution of this compound to achieve the desired concentration.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C). For aerobic studies, ensure adequate air exchange. For anaerobic studies, establish and maintain anaerobic conditions.

  • Sampling: At selected time intervals, collect soil samples.

  • Extraction and Analysis: Extract this compound and its degradation products from the soil samples using an appropriate solvent mixture (e.g., acetonitrile/water). Analyze the extracts using a validated LC-MS/MS method.

  • Data Analysis: Determine the DT50 and DT90 values for this compound and identify the major degradation products.

Analytical Method for this compound and its Metabolites in Soil

Principle: Residues of this compound and its metabolites (OC 53276, OC 56574, and OC 56635) are extracted from soil using an acetonitrile/water mixture. The extract is then analyzed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[4]

Extraction Procedure:

  • Weigh a representative sample of soil (e.g., 10 g) into a centrifuge tube.

  • Add the extraction solvent (e.g., acetonitrile:water, 75:25, v/v).[4]

  • Shake vigorously for a defined period (e.g., 30 minutes) using a mechanical shaker.

  • Centrifuge the sample to separate the soil from the extract.

  • Collect the supernatant for analysis.

LC-MS/MS Analysis:

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid.[4]

  • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for this compound and each of its metabolites.[4]

Visualizations

Flutianil_Degradation_Pathways cluster_photolysis Photolysis in Water cluster_soil Degradation in Soil Flutianil_H2O This compound in Water Photoproducts_H2O Photodegradation Products Flutianil_H2O->Photoproducts_H2O Sunlight Flutianil_Soil This compound in Soil Metabolite_OC53276 OC 53276 Flutianil_Soil->Metabolite_OC53276 Microbial & Abiotic Processes Metabolite_OC56574 OC 56574 Flutianil_Soil->Metabolite_OC56574 Microbial & Abiotic Processes Metabolite_OC56635 OC 56635 Flutianil_Soil->Metabolite_OC56635 Microbial & Abiotic Processes This compound This compound This compound->Flutianil_H2O Enters Water This compound->Flutianil_Soil Enters Soil

Caption: Major degradation pathways of this compound in water and soil environments.

Experimental_Workflow_Soil_Degradation start Start soil_prep Soil Preparation (Characterization, Sieving, Moisture Adjustment) start->soil_prep application Application of this compound to Soil soil_prep->application incubation Incubation (Aerobic/Anaerobic, Constant Temperature) application->incubation sampling Periodic Sampling incubation->sampling Time Points extraction Solvent Extraction (Acetonitrile/Water) sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis (DT50, DT90, Metabolite ID) analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for a soil degradation study of this compound.

References

Technical Support Center: Extraction of Flutianil from Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Flutianil from soil samples.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that affect its extraction from soil?

A1: this compound is a fungicide with very low water solubility and a high soil organic carbon-water partitioning coefficient (Koc)[1][2]. This means it is hydrophobic and binds tightly to soil organic matter[3][4]. Consequently, its extraction requires robust methods to overcome these strong interactions.

Q2: Which extraction methods are commonly used for this compound and similar fungicides in soil?

A2: Several methods can be employed, each with its own advantages. These include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A widely used and adaptable method for pesticide residue analysis in various matrices, including soil[5][6].

  • Solid-Phase Extraction (SPE): A technique used for sample cleanup and concentration, often following an initial solvent extraction[7].

  • Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to enhance extraction efficiency[8][9].

  • Ultrasonic-Assisted Extraction (UAE): This method employs ultrasonic waves to improve the extraction of analytes from solid matrices[10][11].

Q3: What factors can influence the extraction efficiency of this compound?

A3: The recovery of this compound can be impacted by several factors, including:

  • Soil Composition: Soils with high organic matter and clay content tend to retain this compound more strongly, making extraction more challenging[3][12][13].

  • Extraction Solvent: The choice of solvent is critical. Acetonitrile is commonly used in QuEChERS methods, often with water as a co-solvent[14]. Other solvents like ethyl acetate and methanol have also been used for similar compounds[10][15].

  • Temperature and Time: Increased temperature and longer extraction times can improve recovery, particularly for strongly bound residues[12].

  • Soil Moisture: The water content of the soil can affect the partitioning of this compound and the efficiency of the extraction solvent. For some methods like QuEChERS, hydrating dry soil samples is a necessary step[14][16].

  • pH: The pH of the soil and the extraction solvent can influence the chemical form of the analyte and its interaction with the soil matrix.

Troubleshooting Guide

Issue 1: Low Recovery of this compound

Potential Cause Troubleshooting Step
Strong Adsorption to Soil Matrix This compound has a high Koc value, indicating strong binding to organic matter. Consider increasing the vigor of extraction (e.g., longer shaking/vortexing time, higher sonication power). For PLE, increasing the temperature may improve recovery.
Inappropriate Extraction Solvent The polarity of the solvent may not be optimal. Acetonitrile is a good starting point. You could also try mixtures with other solvents or explore options like ethyl acetate.
Insufficient Solvent-to-Sample Ratio A low solvent volume may not be sufficient to fully extract the analyte. Try increasing the solvent-to-soil ratio.
Analyte Loss During Cleanup If using a cleanup step (e.g., d-SPE in QuEChERS), the chosen sorbent might be retaining this compound. For hydrophobic compounds, sorbents like C18 are used to remove lipids, but could also retain the analyte. Test the extraction without the cleanup step to see if recovery improves.
Incomplete Phase Separation (QuEChERS) Ensure complete separation of the organic and aqueous layers after adding salting-out salts and centrifuging. Incomplete separation can lead to loss of analyte in the aqueous phase.

Issue 2: High Matrix Effects in LC-MS/MS or GC-MS Analysis

Potential Cause Troubleshooting Step
Co-extraction of Interfering Compounds Soil is a complex matrix. The initial extraction can pull out numerous compounds that interfere with analysis. Implement or optimize a cleanup step. For QuEChERS, dispersive SPE (d-SPE) with sorbents like PSA (Primary Secondary Amine) to remove organic acids and C18 to remove non-polar interferences can be effective[14]. Graphitized Carbon Black (GCB) can also be used, but may retain planar pesticides.
Insufficient Cleanup The amount or type of sorbent in the cleanup step may be inadequate. Try increasing the amount of sorbent or using a combination of sorbents. Alternatively, a cartridge-based SPE cleanup can provide a more thorough purification.
Use of Matrix-Matched Standards To compensate for matrix effects, prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples.

Issue 3: Poor Reproducibility (High %RSD)

Potential Cause Troubleshooting Step
Inhomogeneous Soil Sample Ensure the soil sample is well-homogenized (e.g., by sieving and thorough mixing) before taking a subsample for extraction.
Inconsistent Extraction Procedure Standardize all steps of the extraction process, including shaking/vortexing time and speed, centrifugation parameters, and volumes of solvents and reagents used. Automation, where possible (e.g., PLE), can improve reproducibility.
Variable Water Content in Soil The moisture content of the soil can affect extraction efficiency. It is good practice to either air-dry the samples to a consistent state or to determine the moisture content and report results on a dry-weight basis. For methods like QuEChERS, rehydrating dry soil samples to a consistent moisture level is recommended[16].

Data Presentation

Table 1: Comparison of Extraction Methods for Fungicides in Soil

Extraction Method Typical Solvent(s) Common Cleanup Sorbent(s) General Recovery Range (%) Key Advantages
QuEChERS Acetonitrile, WaterPSA, C18, GCB70-120[17]Fast, simple, low solvent use, high throughput.
SPE Ethyl Acetate, MethanolSilica, Florisil, C1860-100[18]Effective cleanup, can handle larger sample volumes.
PLE Acetone, Ethanol, WaterIn-cell sorbents (e.g., silica)>90[19]Automated, fast, reduced solvent consumption.
UAE Ethyl Acetate, Methanol-79-105[10]Simple, cost-effective, reduced extraction time.

Note: Recovery ranges are generalized for pesticides and may vary for this compound depending on the specific soil type and optimized parameters.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Soil

This protocol is adapted from standard QuEChERS procedures for pesticides in soil[14][16].

  • Sample Preparation:

    • Weigh 10 g of homogenized, moist soil into a 50 mL centrifuge tube.

    • If the soil is dry, weigh 5 g and add 5 mL of deionized water. Vortex and allow to hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.

    • Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately shake for another 2 minutes.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 1 minute.

    • Centrifuge at a high speed (e.g., ≥5000 x g) for 2 minutes.

  • Analysis:

    • Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup for this compound in Soil Extract

This protocol is a general guideline for SPE cleanup following an initial solvent extraction.

  • Initial Extraction:

    • Extract 10 g of soil with 20 mL of a suitable solvent (e.g., acetonitrile or ethyl acetate) by shaking or sonication.

    • Centrifuge and collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a silica or Florisil SPE cartridge (e.g., 500 mg) by passing 5 mL of ethyl acetate followed by 5 mL of hexane. Do not let the cartridge go dry.

  • Sample Loading:

    • Concentrate the initial extract to approximately 1 mL and redissolve in 1-2 mL of hexane.

    • Load the redissolved extract onto the conditioned SPE cartridge.

  • Elution:

    • Elute the cartridge with a suitable solvent or solvent mixture to recover this compound. For a moderately non-polar compound like this compound, a mixture of hexane and ethyl acetate might be effective. This step requires optimization.

  • Analysis:

    • Collect the eluate, evaporate to near dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for analysis.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (Optional but Recommended) cluster_analysis Analysis A Homogenize Soil Sample B Weigh Subsample A->B C Hydrate (if dry) B->C D Add Extraction Solvent (e.g., Acetonitrile) C->D E Shake / Vortex / Sonicate D->E F Add Salts (QuEChERS) E->F QuEChERS G Centrifuge E->G Other Methods F->G QuEChERS H Transfer Supernatant G->H I d-SPE or SPE Cartridge H->I J Centrifuge / Elute I->J K Filter Extract J->K L LC-MS/MS or GC-MS K->L

Caption: General workflow for the extraction and analysis of this compound from soil samples.

Troubleshooting_Low_Recovery cluster_extraction_params Extraction Parameters cluster_cleanup_check Cleanup Step Issues cluster_matrix_effects Matrix & Sample Issues Start Low Recovery of this compound P1 Increase shaking/sonication time or intensity Start->P1 P2 Increase extraction temperature (for PLE) Start->P2 P3 Increase solvent-to-soil ratio Start->P3 P4 Test alternative solvents (e.g., ethyl acetate) Start->P4 C1 Analyze extract before cleanup step Start->C1 C2 Recovery still low? C1->C2 Yes C3 Recovery improves? C1->C3 No M1 Ensure soil is well-homogenized C2->M1 M2 Check and standardize soil moisture content C2->M2 M3 Use matrix-matched calibration C2->M3 C4 Optimize cleanup: - Change sorbent type/amount - Check elution solvent (SPE) C3->C4

References

Validation & Comparative

A Comparative Analysis of Flutianil and Metrafenone: Mechanisms of Action and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the fungicides Flutianil and Metrafenone, focusing on their distinct mechanisms of action against powdery mildew. The information presented is collated from various scientific studies to aid in research and the development of novel fungicidal compounds.

Overview and Chemical Structures

This compound and Metrafenone are both highly effective fungicides utilized in the management of powdery mildew diseases on a variety of crops. However, they belong to different chemical classes and, critically, possess unique modes of action, which is a key factor in fungicide resistance management.

  • This compound: A thiazolidine fungicide, this compound is classified under the Fungicide Resistance Action Committee (FRAC) Group U13, signifying an unknown mode of action.[1] It is characterized by a cyano-methylene thiazolidine chemical structure.[2]

  • Metrafenone: A benzophenone fungicide, Metrafenone is categorized in FRAC Group 50. Its mechanism involves the disruption of the fungal actin cytoskeleton.

Mechanism of Action

The primary distinction between this compound and Metrafenone lies in their molecular targets and the subsequent cellular processes they disrupt.

This compound: Inhibition of Haustorium Development and a Putative Role for G-Protein Coupled Receptor (GPCR) Signaling

This compound's mode of action is not fully elucidated, but morphological and molecular studies provide significant insights. Experimental evidence indicates that this compound does not inhibit the initial stages of fungal infection, such as conidium germination or appressorium formation.[2] Instead, its inhibitory effects are observed at the post-penetration stage, specifically targeting the formation and function of the haustorium—the specialized fungal structure for nutrient uptake from the host plant cell.[2][3] Transmission electron microscopy has revealed that this compound treatment leads to an obscured extra-haustorial matrix and fungal cell wall.[3][4]

RNA-sequencing analysis of Blumeria graminis treated with this compound showed significant downregulation of genes primarily expressed in the haustoria, including sugar transporter genes and various effector genes.[3] This suggests that this compound's primary action is the disruption of nutrient absorption by the fungus, leading to a fungistatic effect where fungal growth is halted, but the fungus is not immediately killed.[2]

While the precise molecular target is unknown, the specificity of its action and its impact on developmental processes have led to the hypothesis that this compound may interfere with a G-protein coupled receptor (GPCR) signaling pathway. GPCRs are crucial for fungi to sense their environment and regulate development and virulence.[1][5][6][7][8] Disruption of such a pathway would be consistent with the observed effects on haustorium development.

Flutianil_MoA cluster_fungus Fungal Pathogen GPCR G-Protein Coupled Receptor (Hypothetical Target) G_Protein G-Protein GPCR->G_Protein Signal Transduction Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Signaling_Cascade Signaling Cascade Effector->Signaling_Cascade Haustorium_Formation Haustorium Formation & Nutrient Uptake Gene Expression Signaling_Cascade->Haustorium_Formation Nutrient_Uptake Nutrient Uptake Haustorium_Formation->Nutrient_Uptake Fungal_Growth Fungal Growth & Development Nutrient_Uptake->Fungal_Growth This compound This compound This compound->Inhibition Inhibition->GPCR Inhibition caption Hypothetical Mechanism of this compound via GPCR Signaling Disruption.

Diagram 1: Hypothetical Mechanism of this compound via GPCR Signaling Disruption.
Metrafenone: Disruption of the Actin Cytoskeleton

Metrafenone's mechanism of action is well-characterized and involves the disruption of the actin cytoskeleton in fungal cells.[6] This mode of action is distinct from most other classes of fungicides. The actin cytoskeleton is vital for polarized growth, cell division, and morphogenesis in fungi.

Metrafenone's primary effect is the delocalization of actin, particularly at the hyphal tips. This leads to a loss of cell polarity and inhibits the establishment of the F-actin cap, which is crucial for directional growth and the transport of vesicles containing cell wall precursors. Consequently, treatment with Metrafenone results in:

  • Swelling, bursting, and collapse of hyphal tips.[6]

  • Inhibition of appressorium formation and penetration.

  • Malformation of conidiophores and reduced sporulation.[6]

The disruption of the actin cytoskeleton effectively halts fungal invasion and proliferation within the host tissue.

Metrafenone_MoA cluster_fungus Fungal Hyphal Tip Actin_Monomers G-Actin (Monomers) Actin_Filaments F-Actin Polymerization (Filaments) Actin_Monomers->Actin_Filaments Actin_Cap Apical Actin Cap Formation Actin_Filaments->Actin_Cap Vesicle_Transport Vesicle Transport Actin_Cap->Vesicle_Transport Polarized_Growth Polarized Hyphal Growth Vesicle_Transport->Polarized_Growth Infection Host Infection Polarized_Growth->Infection Metrafenone Metrafenone Metrafenone->Inhibition Inhibition->Actin_Filaments Disruption caption Mechanism of Metrafenone via Actin Cytoskeleton Disruption.

Diagram 2: Mechanism of Metrafenone via Actin Cytoskeleton Disruption.

Quantitative Data: Efficacy Comparison

The efficacy of fungicides is commonly quantified by the half-maximal effective concentration (EC50), which is the concentration of a fungicide that causes a 50% reduction in fungal growth. The following tables summarize EC50 values for this compound and Metrafenone against various powdery mildew species, as reported in different studies. It is important to note that direct comparison of EC50 values across different studies can be influenced by variations in experimental conditions, pathogen isolates, and methodologies.

Table 1: Efficacy of this compound against Powdery Mildew Species

Powdery Mildew SpeciesHostEC50 (mg/L)Reference
Erysiphe necatorGrape0.01 - 0.18[2]
Podosphaera xanthii (baseline sensitive)Cucumber0.00013 - 0.00035[9]
Podosphaera xanthii (highly resistant)Cucumber>100[9]

Table 2: Efficacy of Metrafenone against Powdery Mildew Species

Powdery Mildew SpeciesHostEC50 (mg/L)Reference
Blumeria graminis f. sp. tritici (baseline)WheatComparable to sensitive isolates[10]
Blumeria graminis f. sp. tritici (less sensitive)WheatHigher than baseline[10]
Podosphaera xanthiiCucurbitsNot specified, but resistance observed[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for evaluating the efficacy and mechanism of action of this compound and Metrafenone.

Detached Leaf Assay for Fungicide Sensitivity (EC50 Determination)

This assay is a standard method for determining the sensitivity of powdery mildew isolates to fungicides.

Protocol:

  • Plant Material: Grow a susceptible host plant variety (e.g., wheat, barley, or cucumber) under controlled conditions.

  • Leaf Excision: Excise healthy, young, fully expanded leaves or leaf segments (e.g., 2-4 cm).

  • Agar Plates: Prepare water agar plates (e.g., 1% agar) in Petri dishes. Benzimidazole can be added to the agar to delay leaf senescence.

  • Fungicide Application:

    • Prepare a stock solution of the fungicide in a suitable solvent (e.g., DMSO).

    • Create a dilution series of the fungicide in sterile distilled water to achieve the desired test concentrations.

    • Apply a defined volume of each fungicide concentration to the adaxial surface of the detached leaves and allow them to air dry. A control group is treated with water and the solvent.

  • Inoculation:

    • Inoculate the treated leaves with a fresh, high-density suspension of powdery mildew conidia. This can be done by gently shaking or tapping heavily infected leaves over the test leaves.

  • Incubation: Incubate the Petri dishes in a growth chamber with controlled temperature, humidity, and photoperiod (e.g., 18-22°C, high humidity, 16h light/8h dark).

  • Disease Assessment: After a set incubation period (e.g., 7-10 days), assess the percentage of the leaf area covered by powdery mildew colonies for each fungicide concentration.

  • Data Analysis: Calculate the EC50 value by performing a regression analysis of the log-transformed fungicide concentration versus the probit-transformed inhibition of fungal growth.

Detached_Leaf_Assay start Start A Prepare susceptible host plant leaves and water agar plates. start->A end End B Create fungicide dilution series and apply to leaf surfaces. A->B C Inoculate leaves with powdery mildew conidia. B->C D Incubate under controlled environmental conditions. C->D E Assess disease severity (leaf area coverage). D->E F Calculate EC50 values using regression analysis. E->F F->end caption Workflow for a Detached Leaf Fungicide Sensitivity Assay.

Diagram 3: Workflow for a Detached Leaf Fungicide Sensitivity Assay.
RNA-Sequencing Protocol for Fungicide-Treated Fungi

This protocol outlines the general steps for analyzing the transcriptomic response of powdery mildew to fungicide treatment.

Protocol:

  • Experimental Setup: Inoculate susceptible host plants with powdery mildew. At a specific time point post-inoculation (e.g., 7 days), treat the infected plants with the fungicide at a defined concentration or with a control solution.

  • Sample Collection: After a specific exposure time (e.g., 24 hours), collect fungal material. For powdery mildew, this can be done by carefully scraping the epiphytic mycelia from the leaf surface.

  • RNA Extraction: Immediately freeze the collected fungal material in liquid nitrogen. Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit) following the manufacturer's instructions. This often includes a DNase treatment step to remove contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 7.0).

  • Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Mapping: Align the high-quality reads to a reference fungal genome using a splice-aware aligner (e.g., HISAT2, STAR).

    • Differential Gene Expression Analysis: Quantify gene expression levels and identify differentially expressed genes between the fungicide-treated and control samples using software packages like DESeq2 or edgeR.

    • Functional Annotation and Enrichment Analysis: Perform GO term and pathway enrichment analysis on the differentially expressed genes to identify biological processes affected by the fungicide.

Conclusion

This compound and Metrafenone represent two distinct and valuable tools for the management of powdery mildew. Metrafenone's well-defined mechanism of action, the disruption of the actin cytoskeleton, provides a clear understanding of its fungicidal effects. This compound, while its precise molecular target remains to be identified, exhibits a novel mode of action by inhibiting haustorium formation and function, likely through the disruption of a key signaling pathway. The hypothesis of GPCR involvement warrants further investigation.

The lack of cross-resistance between these two fungicides, owing to their different mechanisms of action, underscores their importance in integrated pest management strategies aimed at mitigating the development of fungicide resistance. Further research into the molecular intricacies of this compound's mode of action could pave the way for the development of a new generation of fungicides with novel targets.

References

Flutianil: A Novel Fungicide Circumventing Cross-Resistance in Powdery Mildew Control

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Flutianil's performance against existing fungicides reveals a significant breakthrough in the management of powdery mildew, a notoriously adaptable plant pathogen. Extensive research demonstrates this compound's unique mode of action, which effectively eliminates cross-resistance with current fungicide classes, offering a vital new tool for researchers and agricultural professionals.

This compound, a cyano-methylene thiazolidine fungicide, has shown exceptional efficacy against various powdery mildew species. Its novel mechanism, which targets the formation of the haustorium – a specialized fungal structure essential for nutrient uptake from the host plant – sets it apart from other fungicides that act on different metabolic pathways.[1][2][3][4] This distinction is critical in the context of fungicide resistance, a major challenge in agriculture.

Performance Against Resistant Strains: A Quantitative Comparison

Cross-resistance studies are pivotal in evaluating the long-term viability of a new fungicide. Research conducted by Kimura et al. (2020) provides compelling evidence of this compound's effectiveness against isolates of Podosphaera xanthii, the causal agent of cucurbit powdery mildew, that have developed reduced sensitivity to other commercial fungicides.

In a key study, this compound was tested against 12 different isolates of P. xanthii and its performance was compared with that of four other fungicides from different chemical classes: azoxystrobin (QoI), triflumizole (DMI), a pre-mixture of cyflufenamid and triflumizole, and penthiopyrad (SDHI). The results, summarized in the table below, show that while the other fungicides exhibited varying degrees of ineffectiveness against certain isolates, this compound maintained complete control at a concentration of 1 mg/L.[1]

FungicideChemical Class (FRAC Code)Efficacy against Podosphaera xanthii Isolates (Control %)
This compound Cyano-methylene thiazolidine (U13)100%
AzoxystrobinQuinone outside Inhibitor (11)80% - 100%
TriflumizoleDemethylation Inhibitor (3)60% - 100%
Cyflufenamid + TriflumizoleUnknown (U06) + DMI (3)70% - 100%
PenthiopyradSuccinate dehydrogenase inhibitor (7)85% - 100%

Experimental Protocols

The following methodologies are based on the cross-resistance studies conducted to evaluate the performance of this compound.

Fungal Isolates and Culture Maintenance

Isolates of Podosphaera xanthii were collected from various cucumber fields. These isolates were maintained on cucumber cotyledons to sustain their viability for the experiments. This method ensures a consistent and reliable source of the pathogen for fungicide testing.

Leaf Disc Bioassay for Fungicide Sensitivity

A leaf disc bioassay is a standard method for evaluating the efficacy of fungicides against foliar pathogens.[5][6][7][8][9] The protocol used in the cross-resistance studies for this compound is as follows:

  • Leaf Disc Preparation: Young, healthy cucumber leaves are sterilized. Leaf discs of a uniform diameter (e.g., 18 mm) are then excised from these leaves.

  • Fungicide Treatment: The leaf discs are treated with different concentrations of the test fungicides. Control discs are treated with a solution lacking any fungicide.

  • Inoculation: After the fungicide treatment, the leaf discs are placed on a water agar medium in petri dishes. Each disc is then inoculated with a suspension of P. xanthii conidia.

  • Incubation: The inoculated petri dishes are incubated under controlled conditions of temperature and light to allow for the growth of the powdery mildew fungus.

  • Efficacy Assessment: After a set incubation period (e.g., 10-14 days), the severity of powdery mildew on each leaf disc is assessed. The percentage of the leaf area covered by the fungus is determined, and the control efficacy of each fungicide is calculated by comparing the disease severity on treated discs to the control discs.[9]

Visualizing the Science: Workflows and Mechanisms

To better understand the experimental process and the unique action of this compound, the following diagrams illustrate the key workflows and biological interactions.

experimental_workflow cluster_preparation Preparation cluster_assay Leaf Disc Bioassay cluster_analysis Analysis Isolates P. xanthii Isolates Inoculation Inoculation with P. xanthii Isolates->Inoculation Leaves Cucumber Leaves Sterilization Sterilization & Disc Excision Leaves->Sterilization Treatment Fungicide Application Sterilization->Treatment Treatment->Inoculation Incubation Incubation Inoculation->Incubation Assessment Disease Severity Assessment Incubation->Assessment Comparison Efficacy Comparison Assessment->Comparison mode_of_action cluster_infection Fungal Infection Process Spore Spore Germination Appressorium Appressorium Formation Spore->Appressorium Penetration Host Cell Penetration Appressorium->Penetration Haustorium Haustorium Formation Penetration->Haustorium Nutrient Nutrient Uptake Haustorium->Nutrient Growth Hyphal Growth & Colonization Nutrient->Growth This compound This compound This compound->Haustorium Inhibits

References

Validating Analytical Methods for Flutianil in Agricultural Commodities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical methods for pesticide residue is paramount. This guide provides a comprehensive comparison of validated methods for the determination of Flutianil in various agricultural commodities, supported by experimental data and detailed protocols.

This compound, a thiazolidine fungicide, is effective against powdery mildew on a variety of crops.[1] To ensure food safety and comply with regulatory standards, robust analytical methods for detecting its residues are essential. This guide explores and compares different methodologies, focusing on key performance indicators such as linearity, recovery, limit of detection (LOD), and limit of quantification (LOQ).

Comparison of Analytical Methods

The two primary analytical techniques for this compound residue analysis are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS). A popular sample preparation method, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is widely used for multi-residue analysis of pesticides in food matrices.[2][3][4][5][6]

Here, we compare a Gas Chromatography-Electron Capture Detection (GC-ECD) method with a generic Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, often used in conjunction with a QuEChERS sample preparation protocol.

Parameter GC-ECD Method LC-MS/MS with QuEChERS Alternative LC-MS/MS
Linearity (R²) > 0.999[7]≥ 0.995[8]0.9974[9]
Recovery (%) 76.5 - 108.0[7][10]84.3 - 99.3[8]70 - 120 (general guideline)[11]
Limit of Detection (LOD) 0.004 mg/kg[7][10]Not explicitly stated for this compound, but generally low (e.g., 0.005 µg/g for other pesticides)[3]Not explicitly stated for this compound
Limit of Quantification (LOQ) 0.02 mg/kg[7][10]0.01 mg/kg for other pesticides[8]0.01 mg/kg (validated for this compound)[12]
Commodities Tested Pepper, sweet pepper, mandarin, hulled rice, soybean, potato[7][10]Peach, cucumber, cabbage, cotton (for a different pesticide, but applicable principle)[8]High-water and high-acid content commodities[12]

Experimental Protocols

Gas Chromatography-Electron Capture Detection (GC-ECD) Method

This method was developed and validated for identifying this compound residues in various agricultural commodities.[10]

a. Sample Preparation:

  • Extraction: this compound residues are extracted from the sample matrix using acetonitrile.[7][10]

  • Partitioning: A liquid-liquid partitioning step is performed using dichloromethane and a saturated sodium chloride solution.[7]

  • Clean-up: The extract is purified using a silica solid-phase extraction (SPE) cartridge.[7][10]

b. Instrumental Analysis:

  • Instrument: Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD).[7][10]

  • Confirmation: Confirmation of positive results is performed using Gas Chromatography-Mass Spectrometry (GC-MS).[10][13]

QuEChERS-based Sample Preparation for LC-MS/MS Analysis

The QuEChERS method is a streamlined approach for extracting pesticide residues from food samples.[2][3][4][5][6]

a. Sample Preparation:

  • Homogenization: The agricultural commodity is first homogenized.[3][6]

  • Extraction and Partitioning: A 10-15g homogenized sample is weighed into a centrifuge tube. Acetonitrile is added, and the tube is shaken vigorously. Subsequently, a salt mixture (commonly anhydrous magnesium sulfate and sodium chloride or sodium acetate) is added to induce phase separation.[2][3][6]

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up: An aliquot of the supernatant is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA) and anhydrous magnesium sulfate to remove interferences.[6] The tube is vortexed and then centrifuged.

  • The final extract is ready for LC-MS/MS analysis.[6]

b. Instrumental Analysis:

  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).[14]

  • Separation: The pesticide residues are separated on a reversed-phase column.[14]

  • Detection: Detection is achieved using tandem mass spectrometry, typically with electrospray ionization (ESI).[14]

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons, the following diagrams are provided.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Partitioning Partitioning Extraction->Partitioning Clean-up (SPE/d-SPE) Clean-up (SPE/d-SPE) Partitioning->Clean-up (SPE/d-SPE) GC-ECD GC-ECD Clean-up (SPE/d-SPE)->GC-ECD LC-MS/MS LC-MS/MS Clean-up (SPE/d-SPE)->LC-MS/MS Data Analysis Data Analysis GC-ECD->Data Analysis LC-MS/MS->Data Analysis Agricultural Commodity Agricultural Commodity Agricultural Commodity->Homogenization

Caption: General workflow for this compound residue analysis.

Comparison cluster_GC GC-ECD cluster_LC LC-MS/MS Analytical_Method Analytical Method GC_Linearity Linearity (R²) > 0.999 LC_Linearity Linearity (R²) ≥ 0.995 GC_Recovery Recovery (%) 76.5 - 108.0 GC_Linearity->GC_Recovery GC_LOQ LOQ (mg/kg) 0.02 GC_Recovery->GC_LOQ LC_Recovery Recovery (%) ~84 - 99 LC_Linearity->LC_Recovery LC_LOQ LOQ (mg/kg) 0.01 LC_Recovery->LC_LOQ

References

Flutianil's Unique Transcriptomic Impact on Powdery Mildew: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the transcriptomic landscape of Blumeria graminis f. sp. hordei reveals that the fungicide flutianil exhibits a distinct mode of action compared to other powdery mildew fungicides like cyflufenamid and metrafenone. This guide synthesizes the findings from a comparative transcriptome analysis, providing researchers, scientists, and drug development professionals with objective data on this compound's performance and its unique effects on fungal gene expression.

This compound, a fungicide known for its specific efficacy against powdery mildew, has been shown to primarily target the haustoria, the specialized feeding structures of these obligate biotrophic fungi.[1][2][3] Transcriptomic analysis using RNA sequencing (RNA-seq) indicates that this compound's impact on the fungal transcriptome is markedly different from that of cyflufenamid and metrafenone, suggesting a novel mechanism of action.[1][4] While all three fungicides are effective against powdery mildew, the underlying molecular responses they elicit in the fungus are not uniform.

Morphological studies have revealed that this compound inhibits the formation of haustoria and the subsequent elongation of secondary hyphae, thereby blocking nutrient absorption from the host plant.[4][5][6] This is in contrast to cyflufenamid and metrafenone, which cause a more general collapse of the fungal body.[1] These morphological differences are underpinned by distinct gene expression profiles.

Comparative Analysis of Differentially Expressed Genes

A comparative RNA-seq analysis of Blumeria graminis f. sp. hordei (Bgh) treated with this compound, cyflufenamid, and metrafenone highlighted significant differences in the number and nature of differentially expressed genes (DEGs). This compound treatment resulted in the lowest number of DEGs, suggesting a more targeted effect.

FungicideUpregulated GenesDownregulated GenesTotal Differentially Expressed Genes
This compound 20543248
Cyflufenamid 379259638
Metrafenone 7455491504

Data sourced from Kimura et al. (2021).[1]

Notably, this compound did not significantly affect the expression of genes that are constantly expressed for the survival of Bgh.[1][2][3] This is a key differentiator from metrafenone and cyflufenamid, which downregulated 31 and 7 of these essential genes, respectively.[1] This finding further supports the hypothesis that this compound has a highly specific mode of action that does not cause widespread cellular stress.[1]

The genes that were significantly affected by this compound treatment were primarily those expressed in the haustoria, including three sugar transporter genes and various effector genes.[1][2][3] This provides strong evidence that the primary site of action for this compound is indeed the haustorium.[1][2][3]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the comparative transcriptome analysis and the proposed signaling pathway affected by this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_rna_seq RNA Sequencing and Analysis cluster_interpretation Data Interpretation inoculation Inoculation of Barley with Bgh Conidia incubation1 Incubation (7 days) inoculation->incubation1 fungicide_treatment Fungicide Treatment (this compound, Cyflufenamid, Metrafenone, Control) incubation1->fungicide_treatment incubation2 Incubation (24 hours) fungicide_treatment->incubation2 mycelia_collection Collection of Fungal Mycelia incubation2->mycelia_collection rna_extraction Total RNA Extraction mycelia_collection->rna_extraction Input for RNA-Seq library_prep cDNA Library Preparation rna_extraction->library_prep sequencing Illumina HiSeq 2500 Sequencing library_prep->sequencing bioinformatics Bioinformatics Analysis (Alignment, DEG identification) sequencing->bioinformatics data_interpretation Comparative Analysis of Differentially Expressed Genes bioinformatics->data_interpretation Output

Figure 1: Experimental workflow for the comparative transcriptome analysis of fungicide-treated Blumeria graminis f. sp. hordei.

flutianil_pathway This compound This compound Haustorium Haustorium This compound->Haustorium Primary Target Nutrient_Uptake Nutrient Uptake (e.g., Sugar Transporters) This compound->Nutrient_Uptake Inhibits Effector_Secretion Effector Secretion This compound->Effector_Secretion Disrupts Haustorium->Nutrient_Uptake Haustorium->Effector_Secretion Fungal_Growth Fungal Growth and Proliferation Nutrient_Uptake->Fungal_Growth Host_Defense_Suppression Suppression of Host Defense Effector_Secretion->Host_Defense_Suppression

Figure 2: Proposed signaling pathway of this compound's action on the haustorium of powdery mildew.

Experimental Protocols

The following methodologies were employed in the comparative transcriptome analysis of this compound-treated fungi:

1. Fungal Inoculation and Fungicide Treatment:

  • Barley plants were inoculated with a conidial dust of Blumeria graminis f. sp. hordei.[1]

  • Seven days after inoculation, the infected barley leaves were sprayed with one of the following:

    • This compound (10 mg/L)[1]

    • Cyflufenamid (17 mg/L)[1]

    • Metrafenone (90 mg/L)[1]

    • A control solution (untreated)[1]

  • The concentrations of the fungicides were based on the product labels.[1]

2. RNA Isolation:

  • Twenty-four hours after the fungicide application, fungal mycelia were collected from the leaf surfaces using a microspatula.[1]

  • Total RNA was isolated from the collected samples using the RNeasy Plant Mini Kit (QIAGEN) following the manufacturer's instructions.[1]

3. RNA Sequencing:

  • The quality and integrity of the total RNA were assessed using an Agilent Bioanalyzer 2100. Only RNA samples with an RNA Integrity Number (RIN) greater than 6.5 were used for sequencing.[1]

  • cDNA libraries were prepared using the Illumina mRNA-seq Sample Prep Kit.[1]

  • Sequencing was performed on the Illumina HiSeq 2500 System (101 bp, paired-end).[1]

4. Bioinformatics Analysis:

  • The transcriptome analyses were performed using the reference genome of Blumeria graminis f. sp. hordei strain DH14.[1]

  • Gene expression levels were calculated, and differentially expressed genes were identified between the fungicide-treated groups and the untreated control.

Conclusion

The comparative transcriptome analysis provides compelling evidence that this compound has a distinct and more targeted mode of action against powdery mildew compared to cyflufenamid and metrafenone.[1] Its primary effect is localized to the haustoria, where it disrupts the expression of genes crucial for nutrient uptake and effector secretion.[1][2][3] This specificity results in a more focused impact on the fungal transcriptome, with minimal effect on essential housekeeping genes.[1][2][3] These findings are crucial for understanding the molecular basis of this compound's efficacy and for the development of novel fungicides with targeted modes of action. For researchers and professionals in drug development, this detailed transcriptomic data offers a valuable resource for further investigation into the unique mechanisms of fungal inhibition.

References

EPA Grants Flutianil "Reduced-Risk" Status for Powdery Mildew Control

Author: BenchChem Technical Support Team. Date: November 2025

The U.S. Environmental Protection Agency (EPA) has classified the fungicide Flutianil as a "reduced-risk" chemical for its use against powdery mildew on a variety of crops.[1][2][3] This designation is based on a favorable human health risk profile when compared to other registered fungicides, as well as low ecological risk to mammals, birds, fish, and insects.[4][5] this compound's novel mode of action also makes it a valuable tool for resistance management programs.[4]

Developed by OAT Agrio, this compound is a cyano-methylene thiazolidine fungicide that has demonstrated high efficacy against powdery mildew species, with no cross-resistance to existing fungicides.[6] Its targeted action and favorable toxicological profile position it as a significant alternative in integrated pest management (IPM) programs.[1]

Comparative Efficacy of this compound

This compound has shown potent and specific activity against various powdery mildew species. In pot tests, this compound at a concentration of 10 mg/L achieved 100% control of powdery mildew on cucumber, eggplant, grape, and wheat, while showing no efficacy against other fungal pathogens even at a high concentration of 500 mg/L.[6][7]

In a comparative study against 12 isolates of Podosphaera xanthii (cucumber powdery mildew), this compound completely controlled all isolates at concentrations of 1 and 10 mg/L. In contrast, other fungicides like azoxystrobin, triflumizole, a mixture of cyflufenamid and triflumizole, and penthiopyrad were less effective against some of the same isolates.[6]

Table 1: Comparative Efficacy of this compound and Other Fungicides against Podosphaera xanthii

FungicideConcentration (mg/L)Efficacy
This compound 1 and 10 Complete control of all 12 isolates
AzoxystrobinNot specifiedLess effective against some isolates
TriflumizoleNot specifiedLess effective against some isolates
Cyflufenamid + TriflumizoleNot specifiedLess effective against some isolates
PenthiopyradNot specifiedLess effective against some isolates

Source: Kimura et al., Biological properties of this compound as a novel fungicide against powdery mildew.[6]

Toxicological Profile

This compound exhibits low acute toxicity across oral, dermal, and inhalation routes of exposure (Toxicity Category IV).[4] It is not a skin or eye irritant and is not a dermal sensitizer.[4] Extensive toxicological studies have shown no evidence of carcinogenicity, genotoxicity, neurotoxicity, or reproductive or developmental toxicity.[8][9][10]

Table 2: Summary of Toxicological Endpoints for this compound

Study TypeSpeciesNOAEL (No-Observed-Adverse-Effect-Level)LD50/LC50 (Lethal Dose/Concentration, 50%)
Acute Oral ToxicityRat->5000 mg/kg bw[8][9]
Acute Dermal ToxicityRat->5000 mg/kg bw[8][9]
Acute Inhalation ToxicityRat->2.15 mg/L[9]
90-Day Subacute Oral (diet)Rat122 mg/kg bw/day (male)-
2-Year Chronic/Carcinogenicity (diet)Rat249 mg/kg bw/day (male)-
18-Month Carcinogenicity (diet)Mouse1084 mg/kg bw/day (male), 1063 mg/kg bw/day (female)[8][9]-
Two-Generation ReproductionRat122 mg/kg bw/day (male)-
Developmental ToxicityRat1000 mg/kg bw/day-

bw = body weight

The Acceptable Daily Intake (ADI) for this compound has been set at 2.4 mg/kg bw/day with a safety factor of 100.[9][10]

Experimental Protocols

In Vivo Toxicology Studies (Rodent)

A summary of the general methodology for in vivo rodent toxicity studies is provided below, based on standard guidelines.

  • Test Animals: Typically, rats or mice are used. Equal numbers of males and females are assigned to control and treatment groups.[11] For short-term studies (28-90 days), at least 10 rodents per sex per group are common.[11]

  • Dose Administration: The test substance is administered, usually orally through the diet or by gavage, for a specified period (e.g., 90 days for subchronic studies, 18-24 months for chronic/carcinogenicity studies).[12] At least three dose levels and a concurrent control group are used.[11]

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology and clinical chemistry analysis.[11]

  • Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for microscopic examination.[11] All gross lesions and tissues from the high-dose and control groups are examined, with lower doses examined for target organs.[11]

Fungicide Efficacy Testing (In Vitro - Spore Germination Inhibition)

This method is used to evaluate the direct inhibitory effect of a fungicide on fungal spore germination.

  • Spore Suspension Preparation: Conidia (spores) are harvested from infected plant leaves and suspended in sterile distilled water. The concentration of the spore suspension is adjusted using a hemocytometer.

  • Fungicide Solutions: The test fungicide is dissolved in a suitable solvent (e.g., acetone) and then diluted with sterile distilled water to achieve the desired test concentrations.

  • Incubation: A drop of the spore suspension is placed on a microscope slide or in a well of a microtiter plate, and a drop of the fungicide solution is added. The slides or plates are then incubated in a dark, humid chamber at a controlled temperature.

  • Evaluation: After a set incubation period (e.g., 24-48 hours), the percentage of germinated spores is determined by microscopic observation. A spore is considered germinated if the germ tube is at least the length of the spore. The percentage of inhibition is calculated relative to a control (spores in water without fungicide).

Translaminar Activity Assay

This assay determines if a fungicide applied to one side of a leaf can move through the leaf tissue to control disease on the other side.

  • Plant Preparation: Healthy young plants (e.g., cucumber) are grown to a suitable stage (e.g., first true leaf fully expanded).

  • Fungicide Application: A defined amount of the fungicide solution is carefully applied to either the upper (adaxial) or lower (abaxial) surface of a leaf, avoiding runoff to the other side.

  • Inoculation: After a set period (e.g., 24 hours) to allow for absorption and movement, both sides of the treated leaf are inoculated with a suspension of powdery mildew spores.

  • Incubation and Assessment: The plants are incubated under conditions favorable for disease development. After a specified period (e.g., 7-10 days), the level of disease control on the untreated side of the leaf is assessed and compared to untreated control plants.

Mode of Action and Signaling Pathways

This compound has a novel mode of action, which is a key factor in its utility for managing fungicide resistance.[6] It specifically inhibits the formation of the haustorium, a specialized feeding structure that powdery mildew fungi use to extract nutrients from plant cells.[6][13]

While the precise molecular signaling pathway targeted by this compound is still under investigation, research has shown that it disrupts the normal development of the haustorium, leading to a failure of the fungus to establish a successful infection.[13] Morphological studies show that this compound does not inhibit the initial stages of fungal infection such as spore germination or appressorium formation, but acts at the critical stage of haustorium development.[6] RNA-sequencing analysis has indicated that this compound's primary site of action is likely within the haustoria, affecting genes related to nutrient transport and effector proteins.[13][14]

Unlike other fungicides such as cyflufenamid and metrafenone, which cause a collapse of the fungal hyphae, this compound's effect is more specific to the haustorium, leading to abnormal development without immediate mycelial collapse.[14]

Flutianil_Mode_of_Action cluster_fungal_infection Fungal Infection Process cluster_fungicide_action Fungicide Intervention spore Spore Germination appressorium Appressorium Formation spore->appressorium penetration Host Cell Penetration appressorium->penetration haustorium Haustorium Formation penetration->haustorium mycelial_growth Mycelial Growth & Colonization haustorium->mycelial_growth This compound This compound This compound->haustorium Inhibits

This compound's targeted inhibition of haustorium formation.

Experimental_Workflow_Translaminar_Activity cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment plant 1. Select Healthy Plants application 2. Apply this compound to Upper Leaf Surface plant->application wait 3. Allow for Absorption (e.g., 24h) application->wait inoculation 4. Inoculate Both Leaf Surfaces with Powdery Mildew wait->inoculation incubation 5. Incubate under Favorable Conditions inoculation->incubation evaluation 6. Evaluate Disease Control on Untreated Lower Surface incubation->evaluation

Workflow for assessing the translaminar activity of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Flutianil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Flutianil, a thiazolidine fungicide. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as very toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal of the chemical and its containers.[1][2]

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its hazards and to use appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves and protective eyewear when handling this compound, including during mixing, loading, application, and disposal.[3] When rinsing containers, it is also crucial to wear chemical-resistant gloves and eye protection.[4]

  • Environmental Hazards: this compound is toxic to fish and aquatic invertebrates.[5] It is critical to prevent this chemical from entering water sources. Do not apply it directly to water, to areas with surface water, or to intertidal areas.[3][5] Avoid contaminating water when disposing of the product or equipment washwater.[3] Discharging effluent containing this compound into lakes, streams, ponds, or other waters is prohibited unless in accordance with a National Pollutant Discharge Elimination System (NPDES) permit.[6][7]

Step-by-Step Disposal Procedures

The proper disposal method for this compound waste depends on the nature of the waste: excess product, empty containers, or spill-related materials. Improper disposal of pesticide wastes is a violation of Federal Law.[6][8]

1. Disposal of Excess or Unwanted this compound

If you have excess or unwanted this compound, do not dispose of it by pouring it down the drain or on the ground.[9]

  • Primary Recommendation: The preferred method is to use the product according to the label instructions.[10] If you are unable to use it, check if a colleague or a neighboring lab can use it for a labeled application.[10]

  • Hazardous Waste Disposal: If the product cannot be used, it must be disposed of as hazardous waste.[4][6] Wastes from the use of this compound should be disposed of on-site in a designated manner or taken to an approved waste disposal facility.[11]

  • Regulatory Guidance: Contact your state's pesticide or environmental control agency, or the Hazardous Waste Representative at the nearest EPA Regional Office for specific guidance on disposal facilities and procedures in your area.[6][7]

2. Disposal of Empty this compound Containers

Never reuse empty pesticide containers for any purpose.[4][9]

  • Triple Rinsing: For nonrefillable containers (5 gallons or less), a triple rinse procedure is mandatory.[8]

    • Empty the remaining contents into application equipment or a mix tank, allowing it to drain for 10 seconds after the flow begins to drip.[8]

    • Fill the container ¼ full with water and securely recap it.[8]

    • Shake the container for 10 seconds.[8]

    • Pour the rinsate into the application equipment or a mix tank, or store it for later use or disposal. Allow the container to drain for another 10 seconds.[8]

    • Repeat this rinsing procedure two more times.[8]

  • Final Disposal: After triple rinsing, the container can be offered for recycling if available, or punctured and disposed of in a sanitary landfill or by incineration, as allowed by state and local authorities.[8][11]

3. Management and Disposal of Spills

In the event of a spill, immediate containment and cleanup are necessary to prevent environmental contamination.

  • Containment: Prevent the spilled material from entering drains or waterways.[1]

  • Cleanup: Wear appropriate PPE. For spills on paved surfaces, sweep up the material and place it in a chemical waste storage area until it can be properly disposed of.[11]

  • Decontamination: After the product has been recovered, flush the area with water.[1]

  • Disposal: All contaminated materials and rinsate from the cleanup should be collected and disposed of as hazardous waste, following the guidance in section 1.[1]

Environmental Toxicity Data

The strict disposal protocols for this compound are informed by its high toxicity to aquatic organisms. The following table summarizes key ecotoxicity data.

Organism TypeTestResultClassification
FishAcute>395 ppbPractically Non-Toxic
FishChronic2,200 ppb-
Aquatic InvertebrateAcute475 ppbPractically Non-Toxic
Aquatic InvertebrateChronic7.1 ppb-
Aquatic Plants (Vascular)EC50>214 ppbPractically Non-Toxic
Aquatic Plants (Non-vascular)EC50>137 ppbPractically Non-Toxic
Honey BeeAcute Contact (LD50)>40 µ g/bee Practically Non-Toxic
Honey BeeAcute Oral (LD50)>40 µ g/bee Practically Non-Toxic
(Data sourced from the Minnesota Department of Agriculture summary of USEPA assessments)[3]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound-related waste in a laboratory setting.

Flutianil_Disposal_Workflow start Identify this compound Waste waste_type What is the waste type? start->waste_type excess_product Excess/Unwanted this compound waste_type->excess_product Product empty_container Empty Container waste_type->empty_container Container spill_waste Spill Material / Contaminated PPE waste_type->spill_waste Spill use_product Can it be used per label instructions? excess_product->use_product rinse_container Triple-rinse container following procedure. empty_container->rinse_container hazardous_waste Dispose as Hazardous Waste spill_waste->hazardous_waste apply_label Use product according to label or give to a registered user. use_product->apply_label Yes use_product->hazardous_waste No contact_authority Contact State Environmental Agency or EPA Regional Office for guidance. hazardous_waste->contact_authority collect_rinsate Collect all rinsate. rinse_container->collect_rinsate dispose_container Puncture and dispose of container. rinse_container->dispose_container reuse_rinsate Add rinsate to spray mixture for use. collect_rinsate->reuse_rinsate disposal_options Recycle (if available), or dispose in sanitary landfill or via incineration. dispose_container->disposal_options

Caption: Decision workflow for the proper management and disposal of this compound waste streams.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Flutianil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the fungicide Flutianil, ensuring the protection of personnel and the integrity of research.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios. Adherence to these guidelines is critical to minimize exposure and ensure a safe working environment.

Scenario Required Personal Protective Equipment (PPE)
Preparation and Weighing (Solid Form) - Gloves: Chemical-resistant gloves (e.g., nitrile or PVC)[1]. - Eye Protection: Safety glasses with side shields or chemical splash goggles[2][3]. - Respiratory Protection: NIOSH-approved respirator for dust if ventilation is inadequate[4]. - Lab Coat: Standard laboratory coat.
Mixing and Diluting (Liquid Form) - Gloves: Chemical-resistant gauntlet-style gloves extending up the forearm[3]. - Eye Protection: Chemical splash goggles and a face shield[3]. - Protective Clothing: Chemical-resistant apron over a lab coat[1][5]. - Footwear: Closed-toe, chemical-resistant shoes or boots[3][5].
Application and Handling of Treated Materials - Gloves: Chemical-resistant gloves[6]. - Eye Protection: Safety glasses with side shields[2]. - Lab Coat: Standard laboratory coat.
Spill Cleanup - Gloves: Chemical-resistant gloves[1]. - Eye Protection: Chemical splash goggles and a face shield[3]. - Respiratory Protection: NIOSH-approved respirator appropriate for the concentration of the spill. - Protective Clothing: Chemical-resistant coveralls or suit[5]. - Footwear: Chemical-resistant boots[3][5].
Waste Disposal - Gloves: Chemical-resistant gloves[1]. - Eye Protection: Chemical splash goggles[2][3]. - Lab Coat: Standard laboratory coat.

Operational Plan for Safe Handling

Following a systematic operational plan is crucial for minimizing risks associated with this compound.

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the this compound SDS.[7]

  • Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect all PPE for damage before use.[8]

  • Prepare Workspace: Ensure the work area is well-ventilated.[7] If handling the solid form, use a chemical fume hood or a designated area with local exhaust ventilation.

  • Gather Materials: Have all necessary equipment and materials for the procedure readily available.

2. Handling:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]

  • Avoid Inhalation: Avoid breathing dust or vapors.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.[2]

3. Post-Handling:

  • Decontaminate: Clean all equipment and surfaces that may have come into contact with this compound.

  • Remove PPE: Remove PPE in the designated area, being careful to avoid self-contamination. Wash the outside of gloves before removing them.[3][9]

  • Store Properly: Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated place, away from direct sunlight.[2][10]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

1. Unused Product:

  • Pesticide wastes can be hazardous.[2][9] Improper disposal of excess pesticide is a violation of Federal Law.[2][9]

  • If wastes cannot be disposed of by use according to label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste Representative at the nearest EPA Regional Office for guidance.[2][9]

2. Empty Containers:

  • Triple Rinse: For nonrefillable containers, triple rinse (or equivalent) the container promptly after emptying.[9]

  • Procedure for Triple Rinsing (for containers 5 gallons or less):

    • Empty the remaining contents into application equipment or a mix tank and drain for 10 seconds after the flow begins to drip.[9]

    • Fill the container ¼ full with water and recap.[9]

    • Shake for 10 seconds.[9]

    • Pour rinsate into application equipment or a mix tank or store rinsate for later use or disposal.[9]

    • Drain for 10 seconds after the flow begins to drip.[9]

    • Repeat this procedure two more times.[9]

  • Disposal of Rinsed Containers: Offer the rinsed container for recycling if available, or reconditioning if appropriate. Otherwise, puncture and dispose of in a sanitary landfill, or by other procedures approved by state and local authorities.[9]

3. Contaminated Materials:

  • Dispose of contaminated PPE and other materials as hazardous waste in accordance with local, state, and federal regulations.[7]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Eye Contact: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Call a poison control center or doctor for treatment advice.[2][9]

  • Skin Contact: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.[2]

  • Inhalation: Move person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.[2]

  • Ingestion: Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.[2]

  • Spill: In case of a spill, keep unnecessary personnel away.[7] Ventilate the area and wear appropriate PPE.[7] Prevent the spill from entering drains or waterways.[7] Absorb the spill with inert material (e.g., sand, earth) and place it in a sealed container for disposal.[11]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

Flutianil_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Assemble & Inspect PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handling1 Weighing/Mixing prep3->handling1 handling2 Application handling1->handling2 disp1 Dispose of Waste handling1->disp1 post1 Decontaminate Equipment handling2->post1 post2 Remove PPE post1->post2 post1->disp1 post3 Store this compound post2->post3 disp2 Triple Rinse Container disp1->disp2 disp3 Dispose of Container disp2->disp3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.